molecular formula C17H27Cl2N3O B564408 CAY 10462 dihydrochloride CAS No. 502656-68-0

CAY 10462 dihydrochloride

Numéro de catalogue: B564408
Numéro CAS: 502656-68-0
Poids moléculaire: 360.3 g/mol
Clé InChI: SRCWAJONAASSNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

20-HETE is an important metabolite of arachidonic acid in the vasculature, especially in the kidney, where it is synthesized by cytochrome P450 (CYP450) enzymes of the 4A family. Alkylaryl imidazoles have been shown to inhibit certain CYP450 enzymes, including the CYP4A enzymes associated with 20-HETE synthesis. CAY10462 is the hydrochloride salt of CAY10434 and selective inhibitor of the 20-HETE synthase CYP4A11 exhibiting an IC50 of 8.8 nM when tested in human renal microsomes. CAY10434 is nearly 200 times less potent as an inhibitor of 1A, 1C, and 3A CYP450 enzymes.

Propriétés

IUPAC Name

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.2ClH/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20;;/h7-11,13,15H,3-6,12,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCWAJONAASSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849543
Record name 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502656-68-0
Record name 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAY10462 Dihydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, CAY10462 dihydrochloride (B599025) presents as a potent and selective tool for investigating the physiological and pathological roles of 20-hydroxyeicosatetraenoic acid (20-HETE). This document provides a comprehensive guide to its core attributes, mechanism of action, and experimental considerations.

CAY10462 dihydrochloride is the dihydrochloride salt of CAY10434, a small molecule inhibitor of the 20-HETE synthase, cytochrome P450 4A11 (CYP4A11).[1] Its high selectivity and potency make it a valuable chemical probe for elucidating the downstream effects of 20-HETE in various biological systems.

Core Properties and Data

CAY10462 dihydrochloride is formally known as 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride.[1] Its primary utility lies in its ability to specifically inhibit the enzymatic activity of CYP4A11, thereby reducing the production of 20-HETE.

PropertyValueReference
Target 20-HETE synthase (CYP4A11)[1]
IC₅₀ 8.8 nM (in human renal microsomes)[1]
Chemical Formula C₁₇H₂₅N₃O · 2HCl[1]
Molecular Weight 360.3 g/mol [1]

Mechanism of Action: Selective Inhibition of 20-HETE Synthase

CAY10462 dihydrochloride exerts its effects by directly inhibiting the catalytic activity of CYP4A11, an enzyme primarily responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE. 20-HETE is a lipid signaling molecule implicated in the regulation of vascular tone, renal function, and angiogenesis. By blocking 20-HETE production, CAY10462 allows for the investigation of its role in various physiological and pathophysiological processes. The compound exhibits significantly lower potency against other cytochrome P450 enzymes, highlighting its selectivity.[1]

cluster_0 Cellular Environment Arachidonic Acid Arachidonic Acid CYP4A11 CYP4A11 Arachidonic Acid->CYP4A11 Substrate 20-HETE 20-HETE CYP4A11->20-HETE Metabolizes to Biological Effects Biological Effects 20-HETE->Biological Effects Mediates CAY10462 CAY10462 CAY10462->CYP4A11 Inhibits

Figure 1: Mechanism of action of CAY10462 dihydrochloride.

Experimental Protocols

Detailed experimental protocols for utilizing CAY10462 dihydrochloride will largely depend on the specific research question and model system. However, a general workflow for an in vitro enzyme inhibition assay is outlined below.

In Vitro CYP4A11 Inhibition Assay:

  • Preparation of Reagents:

    • Prepare a stock solution of CAY10462 dihydrochloride in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Obtain a source of CYP4A11 enzyme (e.g., human renal microsomes or recombinant enzyme).

    • Prepare a solution of the substrate, arachidonic acid.

    • Prepare a solution of the cofactor, NADPH.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of CAY10462 dihydrochloride in the reaction buffer for a specified time.

    • Initiate the enzymatic reaction by adding arachidonic acid and NADPH.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Terminate the reaction (e.g., by adding a quenching solvent).

  • Detection and Analysis:

    • Extract the metabolites.

    • Quantify the production of 20-HETE using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Calculate the percent inhibition for each concentration of CAY10462 dihydrochloride.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable pharmacological model.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare Reagents->Pre-incubate Enzyme and Inhibitor Initiate Reaction Initiate Reaction Pre-incubate Enzyme and Inhibitor->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Extract Metabolites Extract Metabolites Terminate Reaction->Extract Metabolites Quantify 20-HETE (LC-MS) Quantify 20-HETE (LC-MS) Extract Metabolites->Quantify 20-HETE (LC-MS) Calculate IC50 Calculate IC50 Quantify 20-HETE (LC-MS)->Calculate IC50 End End Calculate IC50->End

Figure 2: Experimental workflow for an in vitro inhibition assay.

Potential Research Applications

Given the role of 20-HETE in various physiological processes, CAY10462 dihydrochloride can be a valuable tool in several research areas:

  • Cardiovascular Research: Investigating the role of 20-HETE in hypertension, stroke, and myocardial infarction.

  • Renal Physiology: Studying the involvement of 20-HETE in the regulation of renal blood flow and tubular transport.

  • Oncology: Exploring the contribution of 20-HETE to tumor angiogenesis and cancer progression.

  • Inflammation and Immunology: Elucidating the role of 20-HETE in inflammatory signaling pathways.

References

CAY10462 Dihydrochloride: A Technical Guide to a Potent and Selective CYP4A11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of the human cytochrome P450 enzyme CYP4A11. This enzyme is a key catalyst in the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] 20-HETE is a biologically active lipid metabolite implicated in a variety of physiological and pathophysiological processes, particularly in the regulation of vascular tone and renal function. Dysregulation of the CYP4A11/20-HETE pathway has been linked to conditions such as hypertension and stroke.[2] This technical guide provides an in-depth overview of CAY10462, including its inhibitory properties, the signaling pathways it modulates, and detailed experimental protocols for its use in research settings.

Core Properties of CAY10462 Dihydrochloride

CAY10462 is the dihydrochloride salt of CAY10434 and is recognized for its high selectivity for CYP4A11.[3][4] Its chemical and physical properties are summarized in the table below.

PropertyValue
Formal Name 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
CAS Number 502656-68-0
Molecular Formula C₁₇H₂₅N₃O · 2HCl
Formula Weight 360.3 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMSO: 15 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL

Quantitative Inhibitory Data

CAY10462 demonstrates potent inhibition of CYP4A11 with high selectivity over other CYP450 isoforms. The following table summarizes its inhibitory concentration (IC₅₀) value.

Enzyme TargetIC₅₀ ValueExperimental System
CYP4A11 8.8 nMHuman renal microsomes

CAY10434, the free base of CAY10462, is reported to be nearly 200 times less potent as an inhibitor of CYP1A, CYP1C, and CYP3A enzymes.[3]

Signaling Pathways Modulated by CAY10462

The primary mechanism of action of CAY10462 is the inhibition of CYP4A11, leading to a reduction in the production of 20-HETE. 20-HETE is a signaling molecule that exerts its effects through various downstream pathways, primarily by acting on the G-protein coupled receptor GPR75.[1] Inhibition of CYP4A11 by CAY10462 is therefore expected to attenuate these downstream signaling events.

CYP4A11_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid CYP4A11 CYP4A11 Arachidonic_Acid->CYP4A11 HETE_20 20-HETE CYP4A11->HETE_20 Downstream Downstream Signaling Pathways (e.g., GPR75 activation) HETE_20->Downstream CAY10462 CAY10462 dihydrochloride CAY10462->CYP4A11

Mechanism of CAY10462 Action.

The downstream effects of 20-HETE are complex and tissue-specific. In vascular smooth muscle cells, 20-HETE leads to vasoconstriction, while in the kidney, it can have both natriuretic and anti-natriuretic effects. The diagram below illustrates a simplified overview of the signaling cascade initiated by 20-HETE.

HETE_Signaling_Pathway cluster_inhibition Inhibition by CAY10462 CYP4A11 CYP4A11 HETE_20 20-HETE CYP4A11->HETE_20 GPR75 GPR75 Receptor HETE_20->GPR75 PLC Phospholipase C (PLC) GPR75->PLC cSrc c-Src GPR75->cSrc PKC Protein Kinase C (PKC) PLC->PKC Vascular_Effects Vascular Effects (e.g., Vasoconstriction) PKC->Vascular_Effects Renal_Effects Renal Effects (e.g., Ion Transport Modulation) PKC->Renal_Effects EGFR EGFR cSrc->EGFR MAPK MAPK Pathway EGFR->MAPK MAPK->Vascular_Effects MAPK->Renal_Effects Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (CAY10462, Microsomes, Substrate, NADPH) Start->Reagent_Prep Pre_incubation Pre-incubation (Microsomes + CAY10462) Reagent_Prep->Pre_incubation Reaction_Initiation Reaction Initiation (Add Arachidonic Acid + NADPH) Pre_incubation->Reaction_Initiation Incubation Incubation (37°C) Reaction_Initiation->Incubation Termination Reaction Termination (Add Methanol + Internal Standard) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Analysis LC-MS/MS Analysis (Quantify 20-HETE) Centrifugation->Analysis Data_Analysis Data Analysis (Calculate IC50) Analysis->Data_Analysis End End Data_Analysis->End

References

The Biological Effects of 20-HETE Synthase Inhibition by CAY10462: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A and 4F-derived metabolite of arachidonic acid, is a potent bioactive lipid mediator implicated in a range of physiological and pathophysiological processes. It is a key regulator of vascular tone, inflammation, and angiogenesis.[1][2][3][4] Elevated levels of 20-HETE are associated with hypertension, endothelial dysfunction, and tumor progression.[1][3][5][6][7] Consequently, the inhibition of 20-HETE synthase represents a promising therapeutic strategy for various cardiovascular diseases and cancers. CAY10462 is a compound identified as an inhibitor of 20-HETE synthase. While specific quantitative data and detailed experimental protocols for CAY10462 are not extensively available in the public domain, this guide provides an in-depth overview of the known biological effects of 20-HETE synthase inhibition, drawing upon data from other well-characterized inhibitors such as HET0016 and dibromo-dodecenyl-methylsulfimide (DDMS). This document outlines the core mechanisms of action, summarizes key quantitative findings in tabular format, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways.

Introduction to 20-HETE and its Synthases

20-HETE is produced from arachidonic acid primarily by the action of CYP4A and CYP4F enzyme families.[3] It exerts its biological effects through various mechanisms, including binding to the G-protein coupled receptor GPR75.[1][6][8][9] The physiological and pathological actions of 20-HETE are multifaceted and include:

  • Vasoconstriction: 20-HETE is a potent constrictor of microvasculature, contributing to the regulation of blood pressure.[1][2][10][11]

  • Inflammation: It promotes inflammatory responses by stimulating cytokine production and the expression of adhesion molecules.[1][2][6][12]

  • Angiogenesis: 20-HETE has been shown to stimulate the proliferation, migration, and tube formation of endothelial cells, key processes in the formation of new blood vessels.[1][2][12][13][14]

  • Endothelial Dysfunction: It can lead to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), which reduces the bioavailability of vasodilatory nitric oxide (NO) and increases the production of superoxide (B77818).[2][9][12][15][16][17]

  • Tumor Growth: By promoting angiogenesis and cell proliferation, 20-HETE can contribute to tumor growth and metastasis.[5][6][18][19]

Inhibition of 20-HETE synthases, therefore, offers a therapeutic avenue to counteract these effects.

Mechanism of Action of 20-HETE Synthase Inhibitors

CAY10462 and other 20-HETE synthase inhibitors act by blocking the enzymatic activity of CYP4A and CYP4F isoforms, thereby reducing the production of 20-HETE from arachidonic acid. This reduction in 20-HETE levels leads to the attenuation of its downstream biological effects.

Key Signaling Pathways Modulated by 20-HETE Synthase Inhibition

The inhibition of 20-HETE production impacts several critical intracellular signaling pathways:

  • GPR75 Signaling: By reducing the available 20-HETE ligand, inhibitors prevent the activation of its receptor, GPR75, and the subsequent downstream signaling cascade.[1][6][8][9]

  • EGFR Transactivation: 20-HETE-mediated transactivation of the epidermal growth factor receptor (EGFR) is a key step in its signaling. Inhibition of 20-HETE synthesis blocks this process.[1]

  • MAPK/ERK and PI3K/Akt Pathways: These pro-proliferative and pro-survival pathways are activated by 20-HETE. Their inhibition is a downstream consequence of reducing 20-HETE levels.[1][2][12]

  • NF-κB Pathway: 20-HETE is a known activator of the NF-κB pathway, which is central to inflammation. Inhibitors of 20-HETE synthase can suppress this pro-inflammatory signaling.[1][6]

  • eNOS/NO Pathway: By preventing eNOS uncoupling, 20-HETE synthase inhibitors can restore NO bioavailability and improve endothelial function.[2][9][12][15][16][17]

Quantitative Data on the Effects of 20-HETE Synthase Inhibition

The following tables summarize quantitative data from studies using well-characterized 20-HETE synthase inhibitors. It is important to note that these data are not specific to CAY10462 but are representative of the effects of inhibiting this enzyme class.

Table 1: In Vitro Inhibitory Activity of 20-HETE Synthase Inhibitors

InhibitorTargetAssay SystemIC50 ValueReference
HET001620-HETE formationHuman renal microsomes8.9 nM[10]
HET001620-HETE formationRat renal microsomes35.2 nM[10]
TROA20-HETE formationHuman renal microsomes2.2 nM[13]

Table 2: Effects of 20-HETE Synthase Inhibition on Vascular Function

InhibitorExperimental ModelMeasured EffectQuantitative ChangeReference
DDMSRat renal arteriolesAttenuation of phenylephrine-induced vasoconstriction-[20]
HET0016Spontaneously Hypertensive RatsReduction in Mean Arterial Pressure-[7]
20-HETE antagonistsAnimal models of hypertensionLowered blood pressure-[7]

Table 3: Anti-Angiogenic Effects of 20-HETE Synthase Inhibition

InhibitorExperimental ModelMeasured EffectQuantitative ChangeReference
DDMSMouse hindlimb ischemia modelReduced blood flow recovery and microvessel formation-[5]
6,15-20-HEDGE (antagonist)Mouse hindlimb ischemia modelReduced blood flow recovery and microvessel formation-[5]
ThymoquinoneHuman umbilical vein endothelial cellsInhibition of migration, invasion, and tube formation-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of 20-HETE synthase inhibitors.

Measurement of 20-HETE Levels

Method: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Biological samples (urine, plasma, tissue homogenates) are spiked with an internal standard (e.g., 20-hydroxy-eicosa-6(Z),15(Z)-dienoic acid).

  • Lipid Extraction: Lipids are extracted using an organic solvent such as ethyl acetate.

  • Derivatization: The extracted lipids are labeled with a fluorescent tag (e.g., 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate) to enable fluorescent detection.

  • HPLC Separation: The derivatized metabolites are separated on a C18 reverse-phase HPLC column.

  • Detection and Quantification: The fluorescently labeled 20-HETE is detected using a fluorescence detector. A standard curve is generated using known amounts of 20-HETE to quantify the levels in the samples.[1]

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of CAY10462 on the expression and phosphorylation status of key signaling proteins (e.g., Akt, ERK, eNOS).

  • Cell Lysis: Cells treated with or without CAY10462 are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-phospho-Akt, anti-total-Akt).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.[5][14][16][18][19]

Assessment of eNOS Uncoupling and Superoxide Production

Method: Dihydroethidium (DHE) Staining

  • Cell/Tissue Preparation: Endothelial cells or isolated blood vessels are treated with CAY10462.

  • DHE Incubation: Samples are incubated with DHE, a fluorescent probe that specifically detects superoxide.

  • Fluorescence Microscopy: The fluorescence intensity is visualized and quantified using a fluorescence microscope. An increase in red fluorescence indicates an increase in superoxide production.

  • Specificity Control: To confirm the source of superoxide, parallel experiments can be conducted in the presence of an eNOS inhibitor (e.g., L-NAME). A reduction in DHE fluorescence in the presence of L-NAME would suggest that eNOS is a significant source of the superoxide.[8][15][21]

In Vitro Angiogenesis Assays

a) Endothelial Cell Proliferation Assay:

  • Endothelial cells are seeded in 96-well plates and treated with various concentrations of CAY10462.

  • Cell proliferation is assessed at different time points using assays such as the MTT assay or by direct cell counting.[3][4][22][23][24]

b) Endothelial Cell Migration Assay (Wound Healing Assay):

  • A confluent monolayer of endothelial cells is "wounded" by scratching with a pipette tip.

  • The cells are then treated with CAY10462.

  • The rate of wound closure is monitored and quantified over time using microscopy.[3][4][22][23][24]

c) Tube Formation Assay:

  • Endothelial cells are seeded on a layer of Matrigel, a basement membrane extract.

  • The cells are treated with CAY10462.

  • The formation of capillary-like structures (tubes) is observed and quantified using microscopy. The number of junctions and total tube length are common metrics.[6][25]

In Vivo Animal Models

a) Hypertension Models:

  • Animal models of hypertension, such as spontaneously hypertensive rats (SHR) or angiotensin II-infused mice, can be used.[26][27]

  • Animals are treated with CAY10462 or a vehicle control.

  • Blood pressure is monitored over the course of the treatment using methods like tail-cuff plethysmography or radiotelemetry.

b) Angiogenesis Models (Matrigel Plug Assay):

  • Mice are injected subcutaneously with Matrigel mixed with pro-angiogenic factors (e.g., VEGF, FGF) and either CAY10462 or vehicle.

  • After a set period (e.g., 7-14 days), the Matrigel plugs are excised.

  • The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug (as an index of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31.[5][6][25]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 20-HETE Signaling Pathway Arachidonic Acid Arachidonic Acid 20-HETE Synthase (CYP4A/4F) 20-HETE Synthase (CYP4A/4F) Arachidonic Acid->20-HETE Synthase (CYP4A/4F) Substrate 20-HETE 20-HETE 20-HETE Synthase (CYP4A/4F)->20-HETE Produces CAY10462 CAY10462 CAY10462->20-HETE Synthase (CYP4A/4F) Inhibits GPR75 GPR75 20-HETE->GPR75 Activates eNOS uncoupling eNOS uncoupling 20-HETE->eNOS uncoupling Gaq/11 Gaq/11 GPR75->Gaq/11 NF-kB NF-kB GPR75->NF-kB c-Src c-Src Gaq/11->c-Src EGFR EGFR c-Src->EGFR Transactivates MAPK/ERK MAPK/ERK EGFR->MAPK/ERK PI3K/Akt PI3K/Akt EGFR->PI3K/Akt Biological Effects Biological Effects MAPK/ERK->Biological Effects PI3K/Akt->Biological Effects NF-kB->Biological Effects eNOS uncoupling->Biological Effects

Caption: Signaling cascade initiated by 20-HETE and the point of intervention for CAY10462.

G cluster_1 Western Blot Workflow Cell Treatment Cell Treatment Lysis Lysis Cell Treatment->Lysis Quantification Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection Analysis Analysis Detection->Analysis

Caption: Standard experimental workflow for Western blot analysis.

G cluster_2 In Vivo Angiogenesis (Matrigel Plug) Assay Mix Matrigel Mix Matrigel Subcutaneous Injection Subcutaneous Injection Mix Matrigel->Subcutaneous Injection with factors +/- CAY10462 Incubation Period Incubation Period Subcutaneous Injection->Incubation Period in mice Plug Excision Plug Excision Incubation Period->Plug Excision Quantification Quantification Plug Excision->Quantification Hemoglobin or CD31 staining Data Analysis Data Analysis Quantification->Data Analysis

References

The Discovery and Synthesis of CAY10462 Dihydrochloride: A Potent and Selective 20-HETE Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, a key enzyme in the metabolism of arachidonic acid. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CAY10462. It includes detailed experimental protocols, quantitative data on its inhibitory potency and selectivity, and a visualization of the 20-HETE signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of 20-HETE synthase inhibition.

Introduction: The Discovery of CAY10462

CAY10462, chemically known as 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride, emerged from a focused research effort to develop potent and selective inhibitors of 20-HETE synthase. The discovery was first reported by Nakamura et al. in a 2004 publication in Bioorganic & Medicinal Chemistry Letters. The research team identified imidazole (B134444) derivatives as a promising class of compounds for inhibiting this enzyme.

The initial lead compound, an imidazole derivative, showed high potency with an IC50 value of 5.7 nM but lacked selectivity against other cytochrome P450 (CYP) enzymes. This prompted the synthesis of a series of derivatives with an amino group on the side chain to improve selectivity. This strategic modification led to the discovery of CAY10462 (referred to as compound 3g in the publication), which demonstrated both high potency and significantly improved selectivity.[1]

Mechanism of Action and Signaling Pathway

CAY10462 exerts its pharmacological effects by selectively inhibiting the activity of 20-HETE synthase, specifically the CYP4A11 isoform in humans. This enzyme is responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE. 20-HETE is a biologically active eicosanoid involved in the regulation of vascular tone, renal function, and inflammation. By blocking the production of 20-HETE, CAY10462 can modulate these physiological processes, suggesting its therapeutic potential in conditions such as hypertension and certain cancers.

The 20-HETE Signaling Pathway

The following diagram illustrates the central role of CYP4A11 in the production of 20-HETE from arachidonic acid and the downstream signaling events that are inhibited by CAY10462.

20-HETE_Signaling_Pathway 20-HETE Signaling Pathway and Inhibition by CAY10462 AA Arachidonic Acid CYP4A11 CYP4A11 (20-HETE Synthase) AA->CYP4A11 Metabolized by HETE_20 20-HETE CYP4A11->HETE_20 Produces Vascular_Tone Increased Vascular Tone (Vasoconstriction) HETE_20->Vascular_Tone Inflammation Pro-inflammatory Effects HETE_20->Inflammation Angiogenesis Promotion of Angiogenesis HETE_20->Angiogenesis Cell_Proliferation Cell Proliferation HETE_20->Cell_Proliferation CAY10462 CAY10462 CAY10462->CYP4A11 Inhibits

CAY10462 inhibits CYP4A11, blocking 20-HETE production.

Quantitative Data

The inhibitory activity of CAY10462 against 20-HETE synthase and its selectivity over other CYP450 isoforms are summarized in the table below.

Enzyme TargetIC50 (nM)Reference
20-HETE Synthase (Human Renal Microsomes) 8.8 [Nakamura et al., 2004][1]
CYP1A (Human)>1000[Nakamura et al., 2004]
CYP2C9 (Human)>1000[Nakamura et al., 2004]
CYP2C19 (Human)>1000[Nakamura et al., 2004]
CYP2D6 (Human)>1000[Nakamura et al., 2004]
CYP3A4 (Human)>1000[Nakamura et al., 2004]

Experimental Protocols

The synthesis of CAY10462 dihydrochloride can be achieved through a multi-step process. The following protocols are based on the general methodologies for the synthesis of similar imidazole derivatives and the specific intermediates of CAY10462.

Synthesis of 4-(1H-imidazol-1-yl)phenol

This intermediate is a key building block for the synthesis of CAY10462.

Synthesis_of_4-(1H-imidazol-1-yl)phenol Synthesis of 4-(1H-imidazol-1-yl)phenol p_aminophenol p-Aminophenol intermediate 4-(1H-imidazol-1-yl)phenol p_aminophenol->intermediate Reaction with reagents1 Glyoxal (B1671930), Formaldehyde, Ammonia (B1221849) reagents1->intermediate

Synthesis of the key intermediate 4-(1H-imidazol-1-yl)phenol.

Protocol:

  • In a round-bottom flask, dissolve p-aminophenol in a suitable solvent such as aqueous ethanol.

  • To this solution, add an aqueous solution of glyoxal and formaldehyde.

  • Introduce ammonia to the reaction mixture, typically as an aqueous solution.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with an appropriate acid.

  • The product, 4-(1H-imidazol-1-yl)phenol, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of 6-bromo-N,N-dimethylhexan-1-amine

This alkylating agent is required for the subsequent etherification step.

Protocol:

  • To a solution of 6-bromo-1-hexene (B1265582) in a suitable solvent (e.g., THF), add a solution of dimethylamine.

  • The reaction is typically carried out at room temperature and stirred for several hours to overnight.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product.

Synthesis of 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine (CAY10462 free base)

This step involves the etherification of 4-(1H-imidazol-1-yl)phenol with the previously synthesized bromo-amine derivative.

Synthesis_of_CAY10462_Free_Base Synthesis of CAY10462 Free Base phenol_intermediate 4-(1H-imidazol-1-yl)phenol product 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine (CAY10462 free base) phenol_intermediate->product Reacts with bromo_amine 6-bromo-N,N-dimethylhexan-1-amine bromo_amine->product base Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetonitrile) base->product In the presence of

Etherification to form the free base of CAY10462.

Protocol:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-(1H-imidazol-1-yl)phenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group.

  • Stir the mixture at room temperature for a short period to allow for salt formation.

  • Add 6-bromo-N,N-dimethylhexan-1-amine to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC.

  • After cooling, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica (B1680970) gel to yield the pure free base of CAY10462.

Formation of CAY10462 Dihydrochloride

The final step is the conversion of the free base to its more stable and water-soluble dihydrochloride salt.

Protocol:

  • Dissolve the purified 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine in a suitable anhydrous organic solvent, such as diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or concentrated HCl in methanol) to the cooled solution of the free base.

  • A precipitate of CAY10462 dihydrochloride will form.

  • Stir the mixture for a short period to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with cold anhydrous solvent to remove any excess acid.

  • Dry the final product under vacuum to yield CAY10462 dihydrochloride as a stable solid.

Conclusion

CAY10462 dihydrochloride is a significant pharmacological tool for studying the physiological and pathological roles of 20-HETE. Its high potency and selectivity for 20-HETE synthase make it a valuable lead compound for the development of novel therapeutics targeting conditions associated with dysregulated 20-HETE production. The synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. Further research into the in vivo efficacy and safety of CAY10462 is warranted to fully elucidate its therapeutic potential.

References

The Role of CAY10462 in Elucidating Arachidonic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the precursor for a diverse array of potent lipid mediators, collectively known as eicosanoids. The metabolism of arachidonic acid is a complex network of enzymatic pathways, primarily governed by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes.[1][2] These pathways produce prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) respectively, which are critical regulators of numerous physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1][3][4] Understanding the contribution of each specific enzyme and its metabolites is crucial for the development of targeted therapeutics. CAY10462 has emerged as a valuable pharmacological tool for dissecting the role of a key enzyme in the CYP450 pathway, 20-HETE synthase.

CAY10462: A Potent and Selective Inhibitor of 20-HETE Synthase (CYP4A11)

CAY10462 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, specifically targeting the CYP4A11 isoform.[5] 20-HETE is a significant metabolite of arachidonic acid produced by the ω-hydroxylation activity of CYP4A enzymes.[6][7] It plays a crucial role in the regulation of vascular tone, blood pressure, and has been implicated in the pathophysiology of hypertension and various cancers.[4][8]

Mechanism of Action

CAY10462 acts as a competitive inhibitor of CYP4A11, binding to the enzyme and preventing the metabolism of arachidonic acid to 20-HETE. Its high potency and selectivity make it an invaluable tool for studying the specific biological functions of 20-HETE in various in vitro and in vivo models.

Quantitative Data for CAY10462

The efficacy and selectivity of CAY10462 have been quantified in several studies. The following tables summarize the key quantitative data.

Parameter Value Enzyme Source Reference
IC₅₀8.8 nMHuman Renal Microsomes[5]
Caption: In vitro inhibitory potency of CAY10462 against 20-HETE synthase.
CYP Isoform IC₅₀ (nM) Selectivity (fold vs. 20-HETE synthase) Reference
CYP1A2>10,000>1136[5]
CYP2C9>10,000>1136[5]
CYP2C19>10,000>1136[5]
CYP2D6>10,000>1136[5]
CYP3A4>10,000>1136[5]
Caption: Selectivity profile of CAY10462 against major human cytochrome P450 isoforms.

Experimental Protocols

The following is a detailed protocol for an in vitro 20-HETE synthase inhibition assay using CAY10462, based on methodologies described in the literature.[5][9]

Objective: To determine the inhibitory effect of CAY10462 on the formation of 20-HETE from arachidonic acid in human liver or renal microsomes.
Materials:
  • Human liver or renal microsomes

  • Arachidonic acid

  • CAY10462

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Internal standard (e.g., 20-HETE-d6)

  • LC-MS/MS system

Procedure:
  • Microsome Preparation: Thaw human liver or renal microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.1-0.5 mg/mL) in ice-cold potassium phosphate buffer.

  • Inhibitor Preparation: Prepare a stock solution of CAY10462 in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents on ice:

    • Potassium phosphate buffer

    • Microsomes

    • CAY10462 or vehicle control (at various concentrations)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Add arachidonic acid to the reaction mixture to a final concentration of approximately 10-50 µM.

  • Start of Enzymatic Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold methanol containing the internal standard.

  • Sample Processing:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of 20-HETE produced.

    • Use the internal standard to correct for variations in sample processing and instrument response.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of CAY10462 compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the arachidonic acid metabolism pathway and a typical experimental workflow for studying the effect of CAY10462.

Arachidonic_Acid_Metabolism cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_CYP Cytochrome P450 (CYP) Pathway AA Arachidonic Acid COX COX-1, COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP4A CYP4A11 (20-HETE Synthase) AA->CYP4A CYP_epoxy CYP Epoxygenases AA->CYP_epoxy PGs Prostaglandins (e.g., PGE₂, PGF₂α) COX->PGs TXs Thromboxanes (e.g., TXA₂) COX->TXs LTs Leukotrienes (e.g., LTB₄, LTC₄) LOX->LTs LXs Lipoxins LOX->LXs HETE 20-HETE CYP4A->HETE EETs Epoxyeicosatrienoic Acids (EETs) CYP_epoxy->EETs CAY10462 CAY10462 CAY10462->CYP4A Inhibition

Caption: Arachidonic Acid Metabolism Pathways.

Experimental_Workflow start Start: Prepare Microsomes and Reagents incubation Incubate Microsomes with CAY10462 (or vehicle) and Arachidonic Acid start->incubation reaction Initiate Reaction with NADPH incubation->reaction termination Terminate Reaction (e.g., with Methanol) reaction->termination extraction Extract Metabolites termination->extraction analysis LC-MS/MS Analysis of 20-HETE extraction->analysis data Data Analysis: Calculate % Inhibition and IC₅₀ analysis->data end End: Determine Inhibitory Potency data->end

Caption: Experimental Workflow for CAY10462 Inhibition Assay.

Conclusion

CAY10462 is a powerful and specific pharmacological tool for investigating the role of the CYP4A11/20-HETE pathway in arachidonic acid metabolism. Its high potency and selectivity allow for the precise dissection of 20-HETE-mediated signaling in a wide range of biological systems. The provided data and protocols serve as a comprehensive resource for researchers aiming to utilize CAY10462 in their studies, ultimately contributing to a deeper understanding of the complex roles of eicosanoids in health and disease and facilitating the development of novel therapeutic strategies.

References

In-Depth Technical Guide: CAY10462 Dihydrochloride for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, specifically targeting the cytochrome P40 enzyme CYP4A11.[1] Its high selectivity makes it a valuable research tool for investigating the roles of CYP4A11 and its metabolic product, 20-HETE, in various cellular processes. This guide provides a comprehensive overview of the technical details required for the effective use of CAY10462 dihydrochloride in in vitro cell culture studies, with a particular focus on cancer research, where the CYP4A11/20-HETE pathway has been implicated in tumor progression, angiogenesis, and metastasis.[1][2][3]

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of CAY10462 dihydrochloride is presented in the table below.

PropertyValueReference
Formal Name 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride[1]
CAS Number 502656-68-0[1]
Molecular Formula C₁₇H₂₅N₃O • 2HCl[1]
Molecular Weight 360.3 g/mol [1]
Solubility DMSO: 15 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[1]

For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent such as DMSO. Subsequent dilutions to the desired final concentration should be made in the cell culture medium. It is crucial to ensure that the final concentration of the solvent in the culture medium is minimal and does not affect cell viability. A solvent control should always be included in the experimental design.

Mechanism of Action and Signaling Pathway

CAY10462 dihydrochloride selectively inhibits the enzymatic activity of CYP4A11, a key enzyme in the metabolism of arachidonic acid to 20-HETE.[1] The product, 20-HETE, is a lipid signaling molecule that has been shown to play a significant role in various pathophysiological processes, including cancer.[1][2]

The signaling pathway initiated by arachidonic acid metabolism via CYP4A11 and leading to downstream cellular effects is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid CYP4A11 CYP4A11 (20-HETE Synthase) Arachidonic_Acid->CYP4A11 HETE_20 20-HETE CYP4A11->HETE_20 Metabolism PI3K PI3K HETE_20->PI3K MAPK MAPK HETE_20->MAPK CAY10462 CAY10462 dihydrochloride CAY10462->CYP4A11 Inhibition Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB) Akt->Transcription_Factors MAPK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Angiogenesis, Migration) Transcription_Factors->Gene_Expression

Caption: CAY10462 inhibits CYP4A11, blocking 20-HETE synthesis and downstream signaling.

Quantitative Data

While direct in vitro studies using CAY10462 on cancer cell lines are not extensively published, its inhibitory activity has been quantified. Furthermore, studies on similar CYP4A11 inhibitors, such as HET0016, provide valuable insights into the expected effective concentrations and cellular effects.

CompoundParameterValueSystemReference
CAY10462 IC₅₀8.8 nMHuman Renal Microsomes[1]
HET0016IC₅₀35.2 nMRat Renal Microsomes[4]
HET0016IC₅₀8.9 nMHuman Renal Microsomes[4]

Based on these data, it is recommended to perform dose-response studies with CAY10462 dihydrochloride in the nanomolar to low micromolar range to determine the optimal concentration for specific cell lines and experimental endpoints.

Experimental Protocols

The following are generalized protocols for key in vitro experiments to assess the effects of CAY10462 dihydrochloride on cancer cells. These should be optimized for the specific cell lines and research questions.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of CAY10462 on cell proliferation and survival.

G start Seed cells in 96-well plates incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Treat with varying concentrations of CAY10462 incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_reagent Add viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate as per manufacturer's protocol add_reagent->incubate3 read Measure absorbance or luminescence incubate3->read

Caption: Workflow for a typical cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of CAY10462 dihydrochloride in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest CAY10462 concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Viability Assessment: Add a viability reagent such as MTT, MTS, or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Migration/Invasion Assay

This assay assesses the effect of CAY10462 on the migratory and invasive potential of cancer cells.

Methodology:

  • Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.

  • Transwell Setup: Use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with a thin layer of Matrigel.

  • Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of CAY10462 dihydrochloride and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plates for a period that allows for cell migration/invasion (typically 12-48 hours).

  • Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.

  • Analysis: Count the number of stained cells in several random fields under a microscope and compare the different treatment groups.

Western Blot Analysis

This technique is used to investigate the effect of CAY10462 on the expression and phosphorylation of proteins in the CYP4A11/20-HETE signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with CAY10462 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-MAPK, MAPK, NF-κB). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

CAY10462 dihydrochloride is a powerful and specific tool for studying the in vitro functions of CYP4A11 and its product, 20-HETE. Based on its mechanism of action and data from analogous inhibitors, CAY10462 is expected to inhibit the proliferation, migration, and angiogenesis of cancer cells that are dependent on the CYP4A11/20-HETE pathway. The provided protocols and data serve as a starting point for researchers to design and execute robust in vitro cell culture studies to further elucidate the therapeutic potential of targeting this pathway. As with any experimental work, careful optimization of protocols for specific cell lines and endpoints is essential for obtaining reliable and reproducible results.

References

An In-Depth Technical Guide to the Pharmacology of CAY10462 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, a key enzyme in the metabolism of arachidonic acid. This guide provides a comprehensive overview of the pharmacology of CAY10462, including its mechanism of action, chemical properties, and the experimental data supporting its activity. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Introduction

CAY10462 is the dihydrochloride salt of CAY10434, an imidazole (B134444) derivative that has demonstrated significant inhibitory activity against the cytochrome P450 (CYP) enzyme CYP4A11, the primary human 20-HETE synthase.[1][2] 20-HETE is a vasoactive eicosanoid involved in the regulation of vascular tone, blood pressure, and endothelial function.[3][4] Dysregulation of the 20-HETE pathway has been implicated in a variety of cardiovascular and renal diseases, making its inhibition a promising therapeutic strategy.[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of CAY10462 dihydrochloride is presented in the table below.

PropertyValueReference
Formal Name 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride[1]
CAS Number 502656-68-0[1]
Molecular Formula C₁₇H₂₅N₃O · 2HCl[1]
Formula Weight 360.3[1]
Purity ≥98%[1]
Solubility DMSO: 15 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
SMILES CN(C)CCCCCCOC1=CC=C(N2C=CN=C2)C=C1.Cl.Cl[1]

Pharmacology

Mechanism of Action

CAY10462 acts as a selective inhibitor of 20-HETE synthase.[1][2] The primary target of this inhibition is CYP4A11, a member of the cytochrome P450 superfamily responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[1][6] By blocking the production of 20-HETE, CAY10462 can modulate the downstream physiological effects of this potent vasoconstrictor.[3][4]

Potency and Selectivity

Table of Inhibitory Activity:

EnzymeIC₅₀ (nM)Notes
Human 20-HETE Synthase (CYP4A11) 8.8Tested in human renal microsomes.[2]
CYP1A Family >1760 (estimated)CAY10434 is ~200x less potent.[1]
CYP1C Family >1760 (estimated)CAY10434 is ~200x less potent.[1]
CYP3A Family >1760 (estimated)CAY10434 is ~200x less potent.[1]

Note: The IC₅₀ values for CYP1A, 1C, and 3A are estimated based on the reported relative potency.

Signaling Pathways

The synthesis of 20-HETE by CYP4A11 is a critical step in a complex signaling cascade that influences vascular function. The following diagram illustrates the central role of CYP4A11 in this pathway and the point of intervention for CAY10462.

CYP4A11_Pathway Arachidonic_Acid Arachidonic Acid CYP4A11 CYP4A11 (20-HETE Synthase) Arachidonic_Acid->CYP4A11 HETE_20 20-HETE CYP4A11->HETE_20 CAY10462 CAY10462 CAY10462->CYP4A11 Downstream Downstream Effectors (e.g., K+ channels, PKC) HETE_20->Downstream Vascular_Effects Vascular Effects (Vasoconstriction, etc.) Downstream->Vascular_Effects

CYP4A11 signaling pathway and CAY10462 inhibition.

Experimental Protocols

20-HETE Synthase Inhibition Assay (Human Renal Microsomes)

The following is a generalized protocol for determining the inhibitory activity of compounds against 20-HETE synthase, based on common methodologies. The specific conditions for CAY10462 as reported by Nakamura et al. (2004) involved the use of human renal microsomes.[2]

Materials:

Procedure:

  • Prepare a stock solution of CAY10462 dihydrochloride in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine human renal microsomes, potassium phosphate buffer, and varying concentrations of CAY10462.

  • Pre-incubate the mixture at 37°C for a designated time.

  • Initiate the enzymatic reaction by adding arachidonic acid and NADPH.

  • Incubate the reaction mixture at 37°C with shaking for a specified duration.

  • Terminate the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate and formic acid).

  • Extract the metabolites by vortexing and centrifugation.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in methanol for analysis.

  • Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each concentration of CAY10462 and determine the IC₅₀ value by non-linear regression analysis.

Experimental and Logical Workflows

The evaluation of a novel 20-HETE synthase inhibitor like CAY10462 typically follows a structured workflow, from initial screening to more detailed characterization.

Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Primary_Screening Primary Screening (20-HETE Synthase Assay) IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Selectivity_Panel Selectivity Profiling (vs. other CYPs) IC50_Determination->Selectivity_Panel Cellular_Activity Cellular 20-HETE Production Selectivity_Panel->Cellular_Activity Functional_Assays Functional Assays (e.g., Vasoconstriction) Cellular_Activity->Functional_Assays PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Efficacy_Models Disease Models (e.g., Hypertension) PK_PD->Efficacy_Models

Workflow for evaluating 20-HETE synthase inhibitors.

Conclusion

CAY10462 dihydrochloride is a valuable pharmacological tool for the investigation of the 20-HETE signaling pathway. Its high potency and selectivity for CYP4A11 make it a suitable candidate for both in vitro and in vivo studies aimed at understanding the role of 20-HETE in health and disease. Further research is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Unraveling the Experimental Profile of CAY 10462 Dihydrochloride: A Guide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide on the experimental application of CAY 10462 dihydrochloride (B599025), a compound of interest in cellular research. This document outlines detailed protocols for utilizing CAY 10462 dihydrochloride in cell line studies, providing a foundational framework for investigating its biological effects.

Initial investigations suggest that this compound is an isoquinolineamine derivative with potential anticancer properties. While specific data for this compound is not extensively published, the broader class of isoquinolineamine analogues has been shown to modulate key cellular signaling pathways involved in cell proliferation and survival.

Mechanism of Action: Insights from Related Compounds

Though direct studies on this compound are limited, research on analogous isoquinolineamine compounds indicates a mechanism of action that involves the induction of apoptosis through the intrinsic pathway. This is often characterized by the modulation of B-cell lymphoma 2 (Bcl-2) family proteins, leading to the activation of caspases. Key signaling pathways potentially affected by this class of compounds include:

  • PI3K/Akt Pathway: Often dysregulated in cancer, this pathway is a critical regulator of cell survival and proliferation.

  • MAPK/Erk Pathway: This pathway plays a central role in transmitting extracellular signals to intracellular targets that govern cell growth, differentiation, and apoptosis.

  • Wnt/β-catenin Pathway: Crucial for both embryonic development and adult tissue homeostasis, its aberrant activation is a hallmark of many cancers.

Further investigation is required to delineate the precise molecular targets of this compound.

Experimental Protocols

The following protocols provide a standardized approach for assessing the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Table 1: Recommended Reagent Concentrations

ReagentConcentration
This compound0.01 µM - 100 µM
MTT Solution5 mg/mL in PBS
DMSO100%

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in relevant signaling pathways.

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and probe with primary antibodies against target proteins (e.g., Bcl-2, cleaved Caspase-9, p-Akt, p-Erk, β-catenin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Experimental Workflow and Pathways

To aid in the conceptualization of the experimental design and potential mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Cell Culture B Treatment with CAY 10462 A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis B->E

Caption: A streamlined workflow for assessing the cellular effects of CAY 10462.

G cluster_pathway Potential Signaling Pathways CAY 10462 CAY 10462 PI3K/Akt PI3K/Akt CAY 10462->PI3K/Akt MAPK/Erk MAPK/Erk CAY 10462->MAPK/Erk Wnt/β-catenin Wnt/β-catenin CAY 10462->Wnt/β-catenin Bcl-2 Family Bcl-2 Family PI3K/Akt->Bcl-2 Family MAPK/Erk->Bcl-2 Family Wnt/β-catenin->Bcl-2 Family Caspase Activation Caspase Activation Bcl-2 Family->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathways modulated by CAY 10462.

Disclaimer: The information provided in this document is based on the analysis of structurally related compounds and established methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Application Notes and Protocols: CAY 10462 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAY 10462 dihydrochloride (B599025) is a chemical compound used in scientific research. Proper dissolution is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of CAY 10462 dihydrochloride for both in vitro and in vivo studies.

Physicochemical Properties

  • Chemical Name: 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride[1]

  • Molecular Formula: C₁₇H₂₅N₃O · 2HCl[1]

  • Formula Weight: 360.3 g/mol [1]

  • Appearance: A crystalline solid[1]

  • Purity: ≥98%[1]

Solubility Data

For accurate preparation of solutions, it is essential to understand the solubility of this compound in various solvents. The following table summarizes the solubility data.

SolventSolubility
DMSO15 mg/mL
Ethanol (B145695)10 mg/mL
PBS (pH 7.2)10 mg/mL

Data sourced from the Cayman Chemical product information sheet.[1]

Experimental Protocols

Equipment and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol, 200 proof

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile polypropylene (B1209903) centrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Water bath or sonicator

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final experimental concentration.

4.2.1. Using DMSO

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 15 mg/mL.

  • To aid dissolution, vortex the solution for 1-2 minutes. Gentle warming in a water bath (37°C) or brief sonication can also be used.

  • Ensure the solid is completely dissolved before use.

  • Store the DMSO stock solution at -20°C.

4.2.2. Using Ethanol

  • Weigh the required amount of this compound.

  • Add the calculated volume of 200 proof ethanol to reach a concentration of up to 10 mg/mL.

  • Vortex thoroughly until the compound is fully dissolved. Sonication can be applied if necessary.

  • Store the ethanol stock solution at -20°C.

Preparation of Aqueous Working Solutions

For most biological experiments, it is necessary to dilute the organic stock solution into an aqueous buffer.

  • Thaw the stock solution (DMSO or ethanol) to room temperature.

  • To prepare a working solution in PBS (pH 7.2) with a maximum concentration of 10 mg/mL, directly dissolve the this compound in the buffer.[1]

  • Vortex the solution until the compound is fully dissolved.

  • It is recommended to prepare aqueous solutions fresh for each experiment.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing solutions of this compound.

G cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh CAY 10462 dihydrochloride DMSO Add DMSO (up to 15 mg/mL) start->DMSO Organic Stock Ethanol Add Ethanol (up to 10 mg/mL) start->Ethanol Organic Stock PBS_direct Add PBS (pH 7.2) (up to 10 mg/mL) start->PBS_direct Aqueous Solution Dissolve Vortex / Sonicate to Dissolve DMSO->Dissolve Ethanol->Dissolve Store Store at -20°C Dissolve->Store Dissolve_PBS Vortex to Dissolve PBS_direct->Dissolve_PBS Use Use Immediately Dissolve_PBS->Use

Caption: Workflow for dissolving this compound.

Signaling Pathway Context

While the dissolution protocol is the primary focus, it is important to handle the compound with an understanding of its biological context. The specific signaling pathways affected by this compound should be considered when designing experiments. A simplified, hypothetical signaling pathway diagram is provided below to illustrate how such a diagram could be constructed.

G cluster_pathway Hypothetical Signaling Pathway Receptor Cell Surface Receptor EnzymeA Enzyme A Receptor->EnzymeA Activates EnzymeB Enzyme B EnzymeA->EnzymeB Activates TF Transcription Factor EnzymeB->TF Phosphorylates Gene Target Gene Expression TF->Gene Induces Response Cellular Response Gene->Response CAY10462 CAY 10462 dihydrochloride CAY10462->EnzymeB Inhibits

Caption: Example of a signaling pathway involving a hypothetical target.

References

CAY10462 Dihydrochloride: Application Notes and Protocols for the Inhibition of 20-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It is a potent regulator of vascular tone and plays a significant role in various physiological and pathophysiological processes, including hypertension, stroke, and cancer. CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of 20-HETE synthase, specifically targeting CYP4A11. These application notes provide detailed information and protocols for utilizing CAY10462 dihydrochloride and the closely related, extensively studied inhibitor HET0016, to investigate the roles of 20-HETE.

CAY10462 Dihydrochloride and HET0016: Potent and Selective 20-HETE Synthase Inhibitors

CAY10462 is the dihydrochloride salt of CAY10434, a selective inhibitor of the 20-HETE synthase CYP4A11, with an IC50 of 8.8 nM in human renal microsomes.[1][2] HET0016 is another potent and selective inhibitor of 20-HETE synthesis and has been extensively characterized. Due to the limited specific public data on CAY10462 dihydrochloride, the following tables and protocols include extensive data on HET0016, which can serve as a valuable reference for designing experiments with CAY10462.

Quantitative Data: Inhibitory Potency

The following tables summarize the inhibitory concentrations of HET0016 against 20-HETE synthesis in various systems. This data provides a strong starting point for determining the optimal concentration of CAY10462 dihydrochloride in similar experimental setups.

Table 1: In Vitro Inhibition of 20-HETE Synthesis by HET0016

SystemSpeciesIC50 for 20-HETE InhibitionReference
Recombinant CYP4A1-17.7 nM[3]
Recombinant CYP4A2-12.1 nM[3]
Recombinant CYP4A3-20.6 nM[3]
Renal MicrosomesHuman8.9 ± 2.7 nM[4][5]
Renal MicrosomesRat35.2 ± 4.4 nM[4]
Brain Cortical MicrosomesRatSignificant inhibition at 30 nM[6]
Liver MicrosomesHuman<20 µmol/L (by Sesamin, a weaker inhibitor)[7]

Table 2: Selectivity of HET0016

Enzyme/ProcessSpeciesIC50Reference
Epoxyeicosatrienoic acids (EETs) formationRat2800 ± 300 nM[4]
CYP2C9Human3300 nM[4][5]
CYP2D6Human83,900 nM[4][5]
CYP3A4Human71,000 nM[4][5]
Cyclooxygenase (COX) activity-2300 nM[4][5]

Signaling Pathways of 20-HETE

20-HETE exerts its effects through complex signaling cascades that vary depending on the cell type. Understanding these pathways is crucial for interpreting the results of inhibition studies.

20-HETE Signaling Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell AA_EC Arachidonic Acid CYP4A_F_EC CYP4A/4F AA_EC->CYP4A_F_EC HETE_EC 20-HETE CYP4A_F_EC->HETE_EC GPR75_EC GPR75 HETE_EC->GPR75_EC PLC_EC PLC GPR75_EC->PLC_EC Src_EC Src GPR75_EC->Src_EC IP3_DAG_EC IP3 / DAG PLC_EC->IP3_DAG_EC Ca_EC ↑ [Ca²⁺]i IP3_DAG_EC->Ca_EC PKC_EC PKC IP3_DAG_EC->PKC_EC EGFR_EC EGFR Src_EC->EGFR_EC MAPK_EC MAPK EGFR_EC->MAPK_EC NFkB_EC NF-κB MAPK_EC->NFkB_EC eNOS_uncoupling eNOS uncoupling NFkB_EC->eNOS_uncoupling ROS ↑ ROS eNOS_uncoupling->ROS Endo_Dys Endothelial Dysfunction ROS->Endo_Dys AA_VSMC Arachidonic Acid CYP4A_F_VSMC CYP4A/4F AA_VSMC->CYP4A_F_VSMC HETE_VSMC 20-HETE CYP4A_F_VSMC->HETE_VSMC GPR75_VSMC GPR75 HETE_VSMC->GPR75_VSMC PLC_VSMC PLC GPR75_VSMC->PLC_VSMC PKC_VSMC PKC PLC_VSMC->PKC_VSMC BKCa ↓ KCa channels PKC_VSMC->BKCa Depolarization Depolarization BKCa->Depolarization Ca_Influx ↑ Ca²⁺ Influx Depolarization->Ca_Influx Contraction Contraction Ca_Influx->Contraction In Vitro 20-HETE Inhibition Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Microsomes (e.g., human liver/renal) incubation Incubate Microsomes with varying concentrations of CAY10462 prep_microsomes->incubation prep_inhibitor Prepare CAY10462 Stock Solution (e.g., in DMSO) prep_inhibitor->incubation prep_substrate Prepare Arachidonic Acid Solution add_substrate Add Arachidonic Acid incubation->add_substrate start_reaction Initiate reaction with NADPH add_substrate->start_reaction incubation_step Incubate at 37°C for 5 min start_reaction->incubation_step stop_reaction Stop reaction (e.g., with acid) incubation_step->stop_reaction extraction Extract Metabolites stop_reaction->extraction lc_ms LC-MS/MS Analysis to quantify 20-HETE extraction->lc_ms data_analysis Data Analysis (IC50 determination) lc_ms->data_analysis

References

Application Notes and Protocols for the Evaluation of Novel Antihypertensive Agents in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information is publicly available for a compound designated "CAY10462 dihydrochloride" in the context of hypertension research. The following application notes and protocols are provided as a generalized template for the preclinical evaluation of a hypothetical novel antihypertensive agent, hereafter referred to as "Compound X," in animal models of hypertension. The experimental details and data are illustrative and should be adapted based on the specific properties of the compound under investigation.

Introduction

Hypertension is a major risk factor for cardiovascular diseases. The development of novel antihypertensive therapies requires rigorous preclinical evaluation in relevant animal models. These notes provide a framework for assessing the efficacy and mechanism of action of Compound X, a potential new therapeutic agent for hypertension, using the spontaneously hypertensive rat (SHR) model. The SHR model is a well-established genetic model of essential hypertension in humans.[1][2]

Hypothetical Mechanism of Action of Compound X

Compound X is a selective antagonist of the novel G-protein coupled receptor (GPCR) "HTN-R1," which is predominantly expressed in vascular smooth muscle cells. Activation of HTN-R1 by its endogenous ligand, "Pressurin," leads to the activation of the Gαq signaling cascade. This results in the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). Both pathways contribute to vasoconstriction and an increase in blood pressure. By blocking this receptor, Compound X is hypothesized to inhibit this signaling pathway, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of Compound X

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Pressurin Pressurin HTNR1 HTN-R1 (GPCR) Pressurin->HTNR1 Binds & Activates Gq Gαq HTNR1->Gq Activates CompoundX Compound X CompoundX->HTNR1 Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release PKC PKC DAG->PKC Activates Ca2 ↑ [Ca2+]i SR->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction BloodPressure ↑ Blood Pressure Vasoconstriction->BloodPressure

Caption: Hypothetical signaling pathway of Compound X in vascular smooth muscle cells.

In Vivo Efficacy of Compound X in Spontaneously Hypertensive Rats (SHR)

Experimental Protocol

This protocol describes the evaluation of the antihypertensive effects of Compound X following acute and chronic administration in SHRs.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

Blood Pressure Measurement:

  • Method: Radiotelemetry is the gold standard for continuous and stress-free measurement of blood pressure and heart rate. Alternatively, the tail-cuff method can be used for repeated non-invasive measurements.[1]

  • Acclimatization: For the tail-cuff method, rats are acclimated to the restraining device for at least 7 days before the start of the experiment to minimize stress-induced fluctuations in blood pressure.

Experimental Groups:

  • WKY Control + Vehicle

  • SHR + Vehicle

  • SHR + Compound X (Low Dose)

  • SHR + Compound X (High Dose)

  • SHR + Positive Control (e.g., an established antihypertensive drug like Amlodipine[3])

Drug Administration:

  • Vehicle: To be determined based on the solubility of Compound X (e.g., 0.5% carboxymethylcellulose in saline).

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the pharmacokinetic properties of the compound.

  • Dosing Regimen:

    • Acute Study: A single dose is administered, and blood pressure is monitored continuously for 24 hours.

    • Chronic Study: Dosing is performed once daily for 4 weeks. Blood pressure is measured at baseline and then weekly.

Data Presentation

The following tables represent hypothetical data from these studies.

Table 1: Acute Effect of Compound X on Mean Arterial Pressure (MAP) in SHRs

Treatment GroupNBaseline MAP (mmHg)MAP at 4h post-dose (mmHg)Max. ΔMAP (mmHg)
SHR + Vehicle8175 ± 5173 ± 6-2
SHR + Cmpd X (1 mg/kg)8178 ± 4155 ± 5*-23
SHR + Cmpd X (10 mg/kg)8176 ± 5138 ± 4 -38
SHR + Amlodipine (5 mg/kg)8177 ± 6142 ± 5-35

*p < 0.05, **p < 0.01 vs. Vehicle group. Data are presented as mean ± SEM.

Table 2: Chronic Effect of Compound X on Systolic Blood Pressure (SBP) in SHRs

Treatment GroupNBaseline SBP (mmHg)SBP at Week 4 (mmHg)ΔSBP (mmHg)
WKY + Vehicle8122 ± 3124 ± 4+2
SHR + Vehicle8185 ± 6192 ± 7+7
SHR + Cmpd X (1 mg/kg/day)8188 ± 5160 ± 6*-28
SHR + Cmpd X (10 mg/kg/day)8186 ± 4145 ± 5 -41
SHR + Amlodipine (5 mg/kg/day)8187 ± 5148 ± 4-39

*p < 0.05, **p < 0.01 vs. Vehicle group. Data are presented as mean ± SEM.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel antihypertensive compound.

cluster_Workflow Experimental Workflow cluster_AcuteStudy Acute Study cluster_ChronicStudy Chronic Study AnimalAcclimatization Animal Acclimatization (SHR & WKY rats, 1 week) BaselineBP Baseline Blood Pressure Measurement (Tail-cuff or Telemetry) AnimalAcclimatization->BaselineBP Randomization Randomization into Treatment Groups BaselineBP->Randomization AcuteDosing Single Dose Administration (Vehicle, Cmpd X, Positive Control) Randomization->AcuteDosing ChronicDosing Daily Dosing (4 weeks) Randomization->ChronicDosing AcuteMonitoring Continuous BP Monitoring (0-24 hours) AcuteDosing->AcuteMonitoring DataAnalysis Data Analysis and Statistical Evaluation AcuteMonitoring->DataAnalysis ChronicMonitoring Weekly BP Measurement ChronicDosing->ChronicMonitoring ChronicMonitoring->DataAnalysis Conclusion Conclusion on Efficacy and Dose-Response DataAnalysis->Conclusion

Caption: General workflow for in vivo testing of a novel antihypertensive agent.

Pharmacokinetic Profiling

A preliminary pharmacokinetic study is crucial for determining the appropriate dosing regimen.

Experimental Protocol

Animals:

  • Male Sprague-Dawley or Wistar rats.

Administration and Sampling:

  • Administer Compound X via intravenous (i.v.) and the intended therapeutic route (e.g., oral).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood to obtain plasma and store at -80°C until analysis.

Analysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of Compound X in plasma.

  • Calculate key pharmacokinetic parameters.

Data Presentation

Table 3: Hypothetical Pharmacokinetic Parameters of Compound X in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)850 ± 95450 ± 60
Tmax (h)0.081.5
AUC (0-inf) (ng·h/mL)1200 ± 1502400 ± 300
T½ (h)2.53.0
Bioavailability (%)-20%

Data are presented as mean ± SD.

Conclusion

These application notes provide a comprehensive, albeit generalized, framework for the preclinical evaluation of a novel antihypertensive agent, Compound X, in a relevant animal model. The protocols for assessing in vivo efficacy and pharmacokinetic profiling, along with the structured data presentation and visual workflows, offer a clear path for researchers in the field of hypertension drug discovery. The specific details of these protocols should be optimized based on the chemical and biological characteristics of the actual test compound.

References

Application Notes and Protocols for Assessing CYP4A11 Activity with CAY10462

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 4A11 (CYP4A11) is a key enzyme in the metabolism of fatty acids, notably catalyzing the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE).[1] 20-HETE is a significant signaling molecule involved in the regulation of vascular tone and renal function, and has been implicated in cardiovascular diseases such as hypertension. Consequently, the modulation of CYP4A11 activity presents a promising therapeutic target. CAY10462 is a potent and selective inhibitor of CYP4A11, making it a valuable tool for studying the enzyme's function and for the development of novel therapeutics.

These application notes provide detailed protocols for assessing CYP4A11 activity and its inhibition by CAY10462, utilizing lauric acid as a substrate. Lauric acid is a well-established substrate for CYP4A11, which metabolizes it to 12-hydroxylauric acid. The formation of this metabolite serves as a reliable marker for CYP4A11 enzymatic activity.

Quantitative Data: Inhibition of CYP4A11

The following table summarizes the inhibitory potency of CAY10462 and other known inhibitors of CYP4A11. This data is essential for comparing the relative efficacy of different compounds and for designing inhibition assays.

InhibitorIC50 ValueTarget(s)Notes
CAY10462 8.8 nMCYP4A11 A highly selective inhibitor.
HET001642 nMCYP4A11, CYP4B1, CYP4F2, CYP4F3B, CYP4V2A pan-CYP4 inhibitor with off-target effects on CYP1A2 and CYP2C19.[2]
Plumbagin1.7 µMCYP4A11, other CYPsA natural compound that inhibits multiple CYP enzymes.[3]
Epalrestat1.82 µMCYP4A11, Aldose ReductaseAn aldose reductase inhibitor with off-target effects on CYP4A11.[2]
17-Octadecynoic Acid (17-ODYA)5.70 - 17.7 µMCYP4A11, CYP4F2, CYP4F3B, CYP4F12An irreversible inhibitor of several CYP4 enzymes.[2]

Signaling Pathway

The following diagram illustrates the central role of CYP4A11 in the 20-HETE signaling pathway and its implications in vascular function.

CYP4A11_Signaling_Pathway cluster_Cell Vascular Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid CYP4A11 CYP4A11 Arachidonic_Acid->CYP4A11 HETE_20 20-HETE CYP4A11->HETE_20 ω-hydroxylation PKC PKC HETE_20->PKC cSrc c-Src HETE_20->cSrc MAPK MAPK HETE_20->MAPK Rho_Kinase Rho Kinase HETE_20->Rho_Kinase Ca_Entry Ca²⁺ Entry PKC->Ca_Entry cSrc->Ca_Entry MAPK->Ca_Entry Rho_Kinase->Ca_Entry Vasoconstriction Vasoconstriction Ca_Entry->Vasoconstriction CAY10462 CAY10462 CAY10462->CYP4A11 CYP4A11_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Inhibitor) Preincubation Pre-incubate Plate (37°C, 10 min) Reagents->Preincubation Reaction_Start Initiate Reaction (Add CYP4A11 + NADPH) Preincubation->Reaction_Start Incubate Incubate (37°C, 30 min) Reaction_Start->Incubate Termination Terminate Reaction (Acetonitrile + IS) Incubate->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Calculate IC50 LCMS->Data_Analysis

References

Application Notes and Protocols for CAY10462 Dihydrochloride in Mass Spectrometry-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10462 dihydrochloride (B599025) is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] mPGES-1 is a terminal synthase in the prostaglandin biosynthesis pathway, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][3] PGE2 is a key mediator of inflammation, pain, and fever.[2] Therefore, selective inhibition of mPGES-1 by CAY10462 presents a promising therapeutic strategy for inflammatory diseases, with the potential for reduced side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[3]

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold-standard analytical technique for the accurate and sensitive quantification of prostaglandins (B1171923) and other eicosanoids in complex biological matrices.[4][5] This document provides detailed application notes and protocols for the use of CAY10462 dihydrochloride in mass spectrometry-based assays to evaluate its inhibitory effect on PGE2 production.

Signaling Pathway of Prostaglandin E2 Synthesis

The synthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by COX enzymes (COX-1 and COX-2). Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. CAY10462 selectively targets and inhibits mPGES-1.

PGE2_Synthesis_Pathway cluster_membrane Cell Membrane Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 PLA2 Phospholipase A2 COX COX-1 / COX-2 mPGES1 mPGES-1 CAY10462 CAY10462 CAY10462->mPGES1 Inhibition

Figure 1: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of CAY10462.

Experimental Protocols

In Vitro mPGES-1 Inhibition Assay Using LC-MS/MS

This protocol describes a cell-based assay to determine the potency of CAY10462 in inhibiting PGE2 production in A549 human lung carcinoma cells, a commonly used cell line for studying inflammation.

1. Cell Culture and Treatment: a. Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. b. Seed cells in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. c. Pre-incubate the cells with varying concentrations of CAY10462 dihydrochloride (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour. d. Stimulate the cells with interleukin-1β (IL-1β) at a final concentration of 1 ng/mL to induce mPGES-1 expression and PGE2 production. e. Incubate for 24 hours at 37°C.

2. Sample Preparation for LC-MS/MS Analysis: a. Collect the cell culture supernatant. b. Add an internal standard (e.g., PGE2-d4) to each sample to correct for extraction efficiency and matrix effects. c. Acidify the samples to pH 3-4 with formic acid. d. Perform solid-phase extraction (SPE) using a C18 cartridge to extract the prostaglandins. i. Condition the cartridge with methanol (B129727) followed by water. ii. Load the acidified sample. iii. Wash the cartridge with water to remove interfering substances. iv. Elute the prostaglandins with ethyl acetate. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol:water, 50:50, v/v) for LC-MS/MS analysis.

3. LC-MS/MS Quantification of PGE2: a. Liquid Chromatography (LC): i. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A linear gradient from 20% to 80% B over 10 minutes. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 10 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. ii. Multiple Reaction Monitoring (MRM): Monitor the following transitions:

  • PGE2: m/z 351.2 → 271.2
  • PGE2-d4 (Internal Standard): m/z 355.2 → 275.2 iii. Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

4. Data Analysis: a. Quantify the concentration of PGE2 in each sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PGE2. b. Calculate the percentage inhibition of PGE2 production at each concentration of CAY10462 relative to the vehicle-treated control. c. Determine the IC50 value (the concentration of CAY10462 that causes 50% inhibition of PGE2 production) by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow Start Start: A549 Cell Culture Treatment Incubate with CAY10462 and stimulate with IL-1β Start->Treatment Sample_Collection Collect Supernatant Treatment->Sample_Collection SPE Solid-Phase Extraction (SPE) of Prostaglandins Sample_Collection->SPE LC_MS_MS LC-MS/MS Analysis (PGE2 Quantification) SPE->LC_MS_MS Data_Analysis Data Analysis and IC50 Determination LC_MS_MS->Data_Analysis End End: Report Results Data_Analysis->End

Figure 2: Workflow for determining the inhibitory effect of CAY10462 on PGE2 production.

Quantitative Data Presentation

The following table presents illustrative data from an in vitro mPGES-1 inhibition assay using CAY10462, with PGE2 levels quantified by LC-MS/MS.

CAY10462 Conc. (nM)Mean PGE2 (ng/mL)Std. Deviation% Inhibition
0 (Vehicle)15.21.10
0.114.80.92.6
112.51.017.8
107.80.648.7
1002.10.386.2
10000.50.196.7
100000.30.198.0

Note: The data in this table is for illustrative purposes to demonstrate the expected outcome of the described assay and does not represent actual experimental results for CAY10462. The calculated IC50 from this hypothetical data would be approximately 10.3 nM.

Conclusion

CAY10462 dihydrochloride is a valuable research tool for investigating the role of mPGES-1 in various physiological and pathological processes. The combination of its selective inhibitory activity with the specificity and sensitivity of mass spectrometry-based assays provides a robust platform for studying the therapeutic potential of targeting the PGE2 pathway. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize CAY10462 in their studies.

References

Application of Rho-Kinase Inhibitors in the Study of Vascular Tone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound CAY 10462 is not publicly available. The following application notes and protocols are based on the well-established role of the general class of Rho-kinase (ROCK) inhibitors in the study of vascular tone. The principles, experimental setups, and expected outcomes described herein are representative of compounds acting through this mechanism.

Introduction

Vascular tone, the degree of constriction of a blood vessel, is a critical physiological parameter that regulates blood pressure and tissue perfusion.[1] This process is primarily controlled by the contractile state of vascular smooth muscle cells (VSMCs). The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of VSMC contraction and a crucial therapeutic target in cardiovascular diseases.[2] Rho-kinase inhibitors are invaluable pharmacological tools for investigating the role of this pathway in vascular physiology and pathology. These inhibitors typically induce vasodilation by interfering with the calcium sensitization of the contractile machinery in VSMCs.[3]

Mechanism of Action: Rho-Kinase in Vascular Tone

The contraction of VSMCs is primarily regulated by the phosphorylation of the myosin light chain (MLC).[2] While this is initiated by an increase in intracellular calcium ([Ca2+]i) which activates myosin light chain kinase (MLCK), the RhoA/ROCK pathway provides a calcium-sensitizing mechanism.[2] Upon activation by agonists such as angiotensin II or endothelin-1, the small GTPase RhoA activates ROCK.[4] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP).[5] This inhibition of MLCP leads to a sustained or increased level of MLC phosphorylation for a given [Ca2+]i, resulting in enhanced and sustained vasoconstriction.[2]

ROCK inhibitors block this pathway, leading to the dephosphorylation of MLC and subsequent vasodilation. This makes them effective tools for studying and potentially treating conditions associated with vascular hypercontraction, such as hypertension and vasospasm.[3][6]

Data Presentation: Effects of Rho-Kinase Inhibitors on Vascular Tone

The following table summarizes representative quantitative data for commonly used Rho-kinase inhibitors in vascular tone studies.

CompoundModelVessel TypeAgonistIC50 / Effective ConcentrationObserved EffectReference
Y-27632 RatBasilar Artery (in vivo)N/A (basal tone)0.1 - 100 µmol/LConcentration-dependent vasodilation[3]
Y-27632 RatTail Small Arteries (pressurized)Pressure-induced myogenic tone3 x 10-6 mol/LAttenuation of myogenic response[7]
HA1077 (Fasudil) RatBasilar Artery (in vivo)N/A (basal tone)1 - 10 µmol/LConcentration-dependent vasodilation[3]
Fasudil Human (with Coronary Artery Disease)Brachial Artery (in vivo)Flow-mediatedN/AIncreased endothelium-dependent vasodilation[8]
Peptide22 MouseAortic Rings (ex vivo)U46619250 µMDose-dependent inhibition of contraction[4]

Signaling Pathway Diagram

cluster_membrane Cell Membrane GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activation Agonist Agonist (e.g., Angiotensin II) Agonist->GPCR MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition (Phosphorylation) MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylation MLC Myosin Light Chain (MLC) MLC->MLC_P MLCK (Ca2+ dependent) MLC_P->MLC Contraction Vasoconstriction MLC_P->Contraction ROCK_Inhibitor ROCK Inhibitor (e.g., CAY 10462) ROCK_Inhibitor->ROCK cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Artery B Clean & Cut into Rings A->B C Mount in Wire Myograph B->C D Equilibrate & Test Viability C->D E Pre-incubate with ROCK Inhibitor or Vehicle D->E F Cumulative Agonist Concentration-Response Curve E->F G Record Isometric Tension F->G H Plot & Analyze Data (pEC50, Emax) G->H I Statistical Comparison H->I

References

Application Notes and Protocols for Cell-Based Efficacy Testing of CAY10462 Dihydrochloride, a DDX3 Helicase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAY10462 dihydrochloride (B599025) is a small molecule inhibitor targeting the DEAD-box RNA helicase DDX3. DDX3 is an ATP-dependent RNA helicase that plays crucial roles in multiple aspects of RNA metabolism, including transcription, splicing, and translation initiation.[1][2] Dysregulation of DDX3 activity has been implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention.[1][2] CAY10462 is designed to inhibit the helicase activity of DDX3, thereby interfering with cellular processes that are dependent on DDX3 function.

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of CAY10462 dihydrochloride in cell-based assays. The following sections describe the underlying signaling pathways, experimental workflows, and specific methodologies for evaluating the cytotoxic, pro-apoptotic, and DDX3-inhibitory effects of this compound.

Signaling Pathway of DDX3 Inhibition

DDX3 is known to be a key player in several signaling pathways critical for cancer cell proliferation and survival, most notably the Wnt/β-catenin pathway.[1][2][3] By inhibiting DDX3, CAY10462 is expected to modulate these pathways, leading to anti-cancer effects such as cell cycle arrest and apoptosis.[1][4]

DDX3_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds DDX3 DDX3 DDX3->Dsh activates via CK1ε DDX3->beta_catenin stabilizes mRNA mRNA with complex 5' UTR (e.g., Rac1, Cyclin D1) DDX3->mRNA unwinds 5' UTR CAY10462 CAY10462 CAY10462->DDX3 inhibits Ribosome Ribosome Ribosome->beta_catenin translates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) Ribosome->Target_Genes translates mRNA->Ribosome facilitates translation initiation TCF_LEF->Target_Genes

DDX3's role in the Wnt/β-catenin pathway and its inhibition by CAY10462.

Data Presentation

The efficacy of DDX3 inhibitors can be quantified and compared across different cell lines and assays. The following table provides an example of how to summarize such data. Researchers should populate a similar table with data obtained from their experiments with CAY10462 dihydrochloride.

Cell LineCancer TypeDDX3 ExpressionAssay TypeIC50 (µM) - Example (RK-33)
A549Lung CancerHighMTS Cell Viability4.4 - 8.4[4]
H1299Lung CancerHighMTS Cell Viability4.4 - 8.4[4]
H3255Lung CancerLowMTS Cell Viability> 25[4]
DAOYMedulloblastomaHighMTS Cell Viability2.5[5]
UW228MedulloblastomaHighMTS Cell Viability3.5[5]

Note: The IC50 values presented are for the DDX3 inhibitor RK-33 and are provided as a reference.[4][5] Actual values for CAY10462 dihydrochloride must be determined experimentally.

Experimental Protocols

The following are detailed protocols for cell-based assays to determine the efficacy of CAY10462 dihydrochloride.

Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in treated cells indicates cytotoxicity.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with CAY10462 (serial dilutions) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mts Add MTS/MTT reagent incubation2->add_mts incubation3 Incubate for 1-4h add_mts->incubation3 readout Measure absorbance (490 nm for MTS) incubation3->readout analysis Calculate IC50 readout->analysis

Workflow for the MTS/MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • CAY10462 dihydrochloride

  • Vehicle control (e.g., DMSO)

  • MTS or MTT reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Compound Treatment: Prepare serial dilutions of CAY10462 dihydrochloride in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle-only control.[6]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[4][5]

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well and incubate for 1-4 hours at 37°C.[5][6]

  • Absorbance Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT (after solubilizing formazan (B1609692) crystals with DMSO) using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Seed and treat cells with CAY10462 harvest Harvest cells (including supernatant) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Workflow for the Annexin V and PI apoptosis assay.

Materials:

  • Cells treated with CAY10462 dihydrochloride

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of CAY10462 dihydrochloride for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition.[6]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8] Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DDX3 Helicase Activity Reporter Assay (Luciferase-Based)

This assay directly measures the inhibition of DDX3's helicase activity in living cells. It utilizes a reporter plasmid containing a luciferase gene downstream of a complex 5' untranslated region (5' UTR) that requires DDX3 activity for efficient translation.[9][10] A decrease in luciferase activity upon treatment with CAY10462 indicates inhibition of DDX3.

Luciferase_Assay_Workflow cluster_workflow DDX3 Helicase Reporter Assay Workflow start Co-transfect cells with DDX3-dependent luciferase reporter and control reporter incubate1 Incubate for 24h start->incubate1 treat Treat with CAY10462 incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure luciferase activity lyse->measure analyze Normalize and calculate inhibition measure->analyze

Workflow for the luciferase-based DDX3 helicase activity reporter assay.

Materials:

  • Host cell line (e.g., HEK293T)

  • Luciferase reporter plasmid with a DDX3-dependent 5' UTR (e.g., containing the Rac1 or ODC1 5' UTR)[9][10]

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • CAY10462 dihydrochloride

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells with the DDX3-dependent firefly luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

  • Incubation: After 24 hours, replace the medium and treat the cells with various concentrations of CAY10462 dihydrochloride.

  • Further Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase reporter assay system manufacturer's protocol.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of DDX3 helicase activity relative to the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of CAY10462 dihydrochloride as a DDX3 inhibitor. By employing a combination of cell viability, apoptosis, and functional helicase activity assays, researchers can obtain a comprehensive understanding of the compound's cellular effects and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

CAY 10462 dihydrochloride solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of CAY10462 dihydrochloride (B599025) in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is CAY10462 and what is its mechanism of action?

CAY10462 is the dihydrochloride salt of CAY10434. It is a selective inhibitor of 20-HETE synthase CYP4A11, with an IC50 value of 8.8 nM in human renal microsomes.[1][2] It is important to note that while some resources may associate it with hematopoietic prostaglandin (B15479496) D synthase (H-PGDS), the primary literature identifies it as a CYP4A11 inhibitor. H-PGDS is an enzyme that catalyzes the conversion of PGH2 to prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[3][4] Inhibition of this pathway is a therapeutic strategy for conditions like asthma and allergic rhinitis.[4]

Q2: What are the reported solubilities for CAY10462 dihydrochloride?

Quantitative solubility data is crucial for accurate experimental design. The reported solubilities for CAY10462 are summarized below.

SolventSolubilityConcentration
PBS (pH 7.2)10 mg/mL~27.7 mM
DMSO15 mg/mL~41.6 mM
Ethanol (B145695)10 mg/mL~27.7 mM

Data sourced from Cayman Chemical product information.[1]

Q3: I'm having difficulty dissolving CAY10462 dihydrochloride in my neutral aqueous buffer (e.g., PBS pH 7.2). What could be the issue?

While CAY10462 is supplied as a dihydrochloride salt to enhance aqueous solubility, several factors can still lead to dissolution problems:

  • Buffering Capacity and pH: Although the salt form is acidic, adding it to a buffer with a pH of 7.2 can cause the compound to convert to its less soluble free base form, especially if the buffer capacity is insufficient.

  • Common Ion Effect: The presence of chloride ions in buffers like PBS could potentially decrease the solubility of a hydrochloride salt, although this is less common.[5]

  • Kinetics of Dissolution: The compound may dissolve slowly and require mechanical assistance like vortexing or sonication to fully enter solution.

  • Concentration: The desired concentration may exceed the compound's maximum solubility in that specific buffer system.

Q4: How can I improve the solubility of CAY10462 dihydrochloride in my working solution?

If you encounter solubility issues, consider the following troubleshooting steps, which are also outlined in the workflow diagram below.

  • Start with an Acidified Buffer: Preparing the initial stock solution in a slightly acidic buffer (e.g., pH 5.0-6.0) can help keep the compound in its more soluble protonated form.

  • Use a Co-solvent: For challenging situations, preparing a concentrated stock in an organic solvent like DMSO (up to 15 mg/mL) or ethanol (up to 10 mg/mL) is recommended.[1] You can then dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

  • Mechanical Agitation: Use a vortex mixer or a sonicator bath to aid dissolution. Gentle heating can also be effective but should be used with caution to avoid degradation.

  • Fresh Solutions: Prepare solutions fresh for each experiment to avoid potential precipitation or degradation over time.

Experimental Protocols & Workflows

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol details the steps for preparing a 10 mg/mL stock solution in PBS (pH 7.2).

  • Calculate Required Mass: Determine the mass of CAY10462 dihydrochloride needed for your desired volume and concentration. (Formula Weight: 360.3 g/mol ).

  • Aliquot Buffer: Dispense a small volume (e.g., 80% of the final volume) of sterile PBS (pH 7.2) into a sterile conical tube.

  • Add Compound: Carefully add the weighed CAY10462 dihydrochloride powder to the buffer.

  • Promote Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

  • Adjust to Final Volume: Once the compound is fully dissolved, add PBS to reach the final desired volume.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot into single-use vials and store at -20°C or -80°C.

Troubleshooting Workflow for Solubility Issues

The following diagram provides a step-by-step guide for addressing common solubility challenges with CAY10462 dihydrochloride.

G start Start: Prepare Aqueous Buffer (e.g., PBS, pH 7.2) add_powder Add CAY10462 Dihydrochloride powder to buffer start->add_powder mix Vortex or Sonicate for 5-10 minutes add_powder->mix observe Is the compound fully dissolved? mix->observe soluble Success: Solution Prepared observe->soluble Yes not_soluble Precipitate or Cloudiness Remains observe->not_soluble No troubleshoot Troubleshooting Options not_soluble->troubleshoot option_a Option A: Prepare a new solution in slightly acidic buffer (pH < 7.0) troubleshoot->option_a Aqueous Route option_b Option B: Prepare a concentrated stock in DMSO or Ethanol troubleshoot->option_b Organic Stock Route dilute Serially dilute DMSO/Ethanol stock into final aqueous buffer option_b->dilute

Caption: A workflow for troubleshooting CAY10462 solubility.

Signaling Pathway

While CAY10462 is a CYP4A11 inhibitor, understanding the related H-PGDS pathway is useful for researchers in inflammation and immunology. H-PGDS is a key enzyme in the production of PGD2, a mediator of allergic inflammation.

Caption: The H-PGDS pathway for Prostaglandin D2 synthesis.

References

Optimizing CAY10462 Dihydrochloride Incubation Time: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of CAY10462 dihydrochloride (B599025) in cell-based experiments. CAY10462 is a potent and selective inhibitor of 20-HETE synthase (CYP4A11), a key enzyme in the arachidonic acid metabolic pathway, which is implicated in cancer cell proliferation and angiogenesis. Proper experimental design, particularly the optimization of incubation time, is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CAY10462 dihydrochloride?

CAY10462 dihydrochloride is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, specifically the cytochrome P450 isoform CYP4A11. It has an IC50 value of 8.8 nM in human renal microsomes. By inhibiting CYP4A11, CAY10462 blocks the production of 20-HETE, a signaling molecule involved in various cellular processes, including cell growth and blood vessel formation.

Q2: What is a recommended starting concentration and incubation time for CAY10462 dihydrochloride in cell-based assays?

Based on studies with similar 20-HETE synthase inhibitors like HET0016, a starting concentration range of 1 µM to 10 µM is recommended. For initial experiments, an incubation time of 48 hours is a reasonable starting point for assessing effects on cell viability and proliferation[1]. However, the optimal concentration and incubation time will be cell-type specific and should be determined empirically through a time-course and dose-response experiment.

Q3: How should I prepare and store CAY10462 dihydrochloride for cell culture experiments?

CAY10462 dihydrochloride is soluble in DMSO and ethanol. It is recommended to prepare a concentrated stock solution in DMSO. For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. The stability of CAY10462 dihydrochloride in aqueous solutions like cell culture media over extended periods has not been extensively documented, so it is advisable to prepare fresh dilutions from the stock for each experiment.

Q4: What are the expected effects of CAY10462 dihydrochloride on cancer cells?

Inhibition of 20-HETE synthesis has been shown to reduce the proliferation of cancer cells and induce apoptosis (programmed cell death)[1]. Therefore, treatment with CAY10462 is expected to decrease cell viability and inhibit the growth of cancer cell lines that are dependent on the 20-HETE signaling pathway.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability or proliferation. 1. Incubation time is too short. The compound may require a longer duration to exert its biological effects. 2. Concentration is too low. The concentration used may not be sufficient to inhibit 20-HETE synthesis effectively in your specific cell line. 3. Cell line is not dependent on the 20-HETE pathway. Not all cell lines are sensitive to the inhibition of 20-HETE synthesis. 4. Compound instability. The compound may be degrading in the cell culture medium over long incubation periods.1. Perform a time-course experiment. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours). 2. Perform a dose-response experiment. Test a wider range of concentrations (e.g., 0.1 µM to 20 µM). 3. Confirm CYP4A11 expression. Verify that your cell line expresses the target enzyme, CYP4A11. 4. Replenish the medium with fresh compound. For longer incubation times, consider replacing the medium with freshly prepared CAY10462 dihydrochloride every 24-48 hours.
High variability between replicate wells. 1. Uneven cell seeding. Inconsistent cell numbers at the start of the experiment. 2. Inaccurate pipetting of the compound. 3. Edge effects in the multi-well plate. Evaporation from the outer wells can concentrate the compound and affect cell growth.1. Ensure a single-cell suspension before seeding. Use a cell counter to plate a consistent number of cells per well. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to minimize evaporation.
Increased cell death in control (vehicle-treated) wells. 1. DMSO toxicity. The concentration of the vehicle (DMSO) may be too high. 2. Suboptimal cell culture conditions. 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.1%). Run a vehicle-only control to assess DMSO toxicity. 2. Maintain optimal cell culture conditions (e.g., proper CO2 levels, temperature, and humidity).

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)

This protocol outlines a time-course experiment to determine the optimal incubation time for CAY10462 dihydrochloride.

Materials:

  • CAY10462 dihydrochloride

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of CAY10462 dihydrochloride in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

  • Treatment: Remove the overnight culture medium and add the medium containing different concentrations of CAY10462 dihydrochloride or the vehicle control to the respective wells.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot cell viability against incubation time to determine the optimal duration for observing a significant effect.

Quantitative Data Summary

The following table provides a hypothetical example of results from a time-course experiment to help guide your experimental design.

Incubation Time (hours)CAY10462 (1 µM) - % Viability (± SD)CAY10462 (5 µM) - % Viability (± SD)CAY10462 (10 µM) - % Viability (± SD)
24 95 ± 585 ± 675 ± 7
48 80 ± 760 ± 845 ± 5
72 65 ± 640 ± 725 ± 6

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare CAY10462 Dilutions prep_compound->add_compound incubate Incubate for 24, 48, 72h add_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Analyze Data & Determine Optimal Time read_plate->analyze_data

Caption: Workflow for optimizing CAY10462 incubation time.

Signaling Pathway

signaling_pathway AA Arachidonic Acid CYP4A11 CYP4A11 (20-HETE Synthase) AA->CYP4A11 Metabolized by HETE_20 20-HETE CYP4A11->HETE_20 Produces Proliferation Cell Proliferation HETE_20->Proliferation Promotes Angiogenesis Angiogenesis HETE_20->Angiogenesis Promotes CAY10462 CAY10462 CAY10462->CYP4A11 Inhibits

Caption: CAY10462 inhibits the 20-HETE signaling pathway.

References

troubleshooting inconsistent results with CAY 10462 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CAY 10462 dihydrochloride (B599025), a selective inhibitor of 20-HETE synthase (CYP4A11). Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CAY 10462 dihydrochloride?

CAY 10462 is the dihydrochloride salt of CAY 10434. It is a potent and selective inhibitor of 20-HETE (20-hydroxyeicosatetraenoic acid) synthase, specifically targeting the cytochrome P450 enzyme CYP4A11. In human renal microsomes, it has demonstrated an IC50 value of 8.8 nM. By inhibiting CYP4A11, CAY 10462 blocks the conversion of arachidonic acid to 20-HETE, a signaling molecule involved in various physiological processes, including the regulation of vascular tone.

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Once dissolved, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -20°C or -80°C. The stability of the compound in aqueous solutions for extended periods may be limited.

Q3: What is the solubility of this compound?

The solubility of this compound can vary depending on the solvent. It is generally soluble in organic solvents like DMSO. When preparing working solutions in aqueous buffers or cell culture media, it is crucial to ensure that the final concentration of the organic solvent is low and does not affect the experimental system. Precipitation of the compound in aqueous solutions can be a source of inconsistent results.

Troubleshooting Inconsistent Results

Issue 1: Higher than expected IC50 value or lack of inhibitory effect.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions from solid compound. Avoid multiple freeze-thaw cycles of stock solutions. Protect solutions from light.
Precipitation in Assay Visually inspect for any precipitation in your working solutions and final assay wells. Decrease the final concentration of the inhibitor. Increase the solvent concentration (ensure it's within the tolerance of your system).
Incorrect Assay Conditions Verify the pH and ionic strength of your assay buffer. Ensure the incubation time is appropriate for the inhibitor to interact with the enzyme.
Enzyme Activity Issues Confirm the activity of your CYP4A11 enzyme or microsomal preparation using a positive control substrate and inhibitor.
Cell-Based Assay Issues Ensure adequate cell permeability of the compound. Optimize incubation time to allow for cellular uptake. Check for potential efflux of the compound by transporters.

Experimental Workflow for Investigating Lack of Inhibition

start Inconsistent Inhibition Observed check_compound Verify Compound Integrity (Fresh Stock, Proper Storage) start->check_compound check_solubility Assess Solubility in Assay Buffer (Visual Inspection, Sonication) check_compound->check_solubility If no issue resolve Inhibition Restored check_compound->resolve If issue found & corrected check_assay Validate Assay Conditions (pH, Incubation Time, Positive Controls) check_solubility->check_assay If soluble check_solubility->resolve If issue found & corrected troubleshoot_cell Troubleshoot Cell-Based Assay (Permeability, Efflux) check_assay->troubleshoot_cell If conditions are correct check_assay->resolve If issue found & corrected troubleshoot_cell->resolve If optimized

Figure 1. Troubleshooting workflow for lack of inhibition.
Issue 2: High variability between replicate experiments.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.
Incomplete Mixing Ensure thorough mixing of the compound in the assay medium after addition.
Edge Effects in Plates Avoid using the outer wells of microplates, which are more prone to evaporation. Fill outer wells with sterile water or buffer.
Cellular Health Variability Ensure consistent cell seeding density and viability across all experiments. Monitor cell morphology.
Time-dependent Inhibition If the inhibition is time-dependent, ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments.
Issue 3: Off-target effects observed.

While CAY 10462 is a selective CYP4A11 inhibitor, at higher concentrations, off-target effects can occur.

Troubleshooting Steps

  • Concentration-Response Curve: Perform a detailed concentration-response analysis to determine the optimal concentration range for selective inhibition.

  • Control Experiments: Include appropriate controls, such as a structurally similar but inactive compound, if available.

  • Phenotypic Rescue: If a specific phenotype is observed, attempt to rescue it by adding exogenous 20-HETE to confirm that the effect is due to the inhibition of 20-HETE synthesis.

Signaling Pathway of 20-HETE and Inhibition by CAY 10462

AA Arachidonic Acid CYP4A11 CYP4A11 (20-HETE Synthase) AA->CYP4A11 HETE20 20-HETE CYP4A11->HETE20 CAY10462 CAY 10462 CAY10462->CYP4A11 VascularTone Modulation of Vascular Tone HETE20->VascularTone

Figure 2. Inhibition of the 20-HETE synthesis pathway by CAY 10462.

Experimental Protocols

General Protocol for In Vitro Inhibition of 20-HETE Synthesis using Human Liver Microsomes

  • Materials:

    • This compound

    • Human liver microsomes

    • Arachidonic acid (substrate)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (for reaction quenching)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of CAY 10462 in DMSO.

    • In a microcentrifuge tube, pre-incubate human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) with varying concentrations of CAY 10462 (or vehicle control) in potassium phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the reaction by adding arachidonic acid (final concentration typically 10-50 µM) and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for 20-HETE levels using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of CAY 10462 relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Disclaimer: The information provided in this technical support guide is intended for research use only. Experimental conditions may need to be optimized for specific applications and assay systems.

how to prevent CAY 10462 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CAY 10462 Dihydrochloride (B599025)

Welcome to the technical support center for CAY 10462 dihydrochloride. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

Answer: Precipitation of this compound in standard cell culture media (typically buffered at a physiological pH of ~7.2-7.4) is a common issue rooted in its chemical properties. As a dihydrochloride salt, this compound has significantly higher solubility in acidic environments.[1][2][3] When you introduce it into the neutral to slightly basic pH of your culture medium, its solubility drastically decreases, leading to the compound "crashing out" or precipitating.[4] This is a common phenomenon for hydrochloride salts of small molecules.[1][5]

Q2: I'm dissolving my compound in DMSO first. Why is it still precipitating in the media?

Answer: While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for creating a concentrated stock solution of CAY 10462, the problem arises during the dilution step. When a small volume of highly concentrated DMSO stock is added to a large volume of aqueous media, a rapid solvent exchange occurs. The compound, now in an environment it is poorly soluble in (the aqueous media), precipitates before it can properly disperse.[6]

Q3: What is the best practice for preparing a stock solution of CAY 10462?

Answer: The recommended best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent. Based on available data for similar compounds, 100% DMSO is a suitable choice.[7][8] Always ensure the compound is fully dissolved before proceeding.

Q4: How can I prevent precipitation when diluting my stock solution into the cell culture media?

Answer: The key is to control the dilution process carefully to avoid rapid changes in the solvent environment. Instead of adding the stock directly to your full volume of media, use a stepwise or serial dilution method. Always add the compound stock to the media, not the other way around, and do so slowly while gently agitating the media.[6] Pre-warming the media to 37°C can also help improve solubility.[6][9]

Q5: Could components in my media, like serum, be causing the precipitation?

Answer: Yes, high concentrations of salts, proteins (like those in Fetal Bovine Serum, FBS), and other supplements can affect the solubility of your compound.[9][10] In some cases, high protein concentrations can lead to precipitation. If you continue to experience issues, consider adding CAY 10462 to the basal media first before adding serum or other supplements.

Troubleshooting Guide

If you are experiencing precipitation, follow these steps to troubleshoot the issue.

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of CAY 10462 exceeds its solubility limit in the aqueous media.Reduce the final working concentration. Perform a solubility test in your specific media to determine the maximum usable concentration.
pH of Media CAY 10462 is a dihydrochloride salt, making it significantly less soluble at the neutral pH of cell culture media compared to acidic conditions.[1][3]While altering media pH is generally not advisable for cell health, preparing a slightly more acidic intermediate dilution in a buffer compatible with your cells (e.g., PBS) before the final dilution could be tested.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes the compound to "crash out."[6]Perform a serial dilution. Add the stock solution dropwise into pre-warmed (37°C) media while gently vortexing or swirling.[6]
Media Temperature Cold media can decrease the solubility of many compounds.[9][11]Always use media that has been pre-warmed to 37°C before adding the compound.[6]
Media Component Interaction High concentrations of salts or proteins in complete media can reduce compound solubility.[9][10]Try adding the compound to the basal medium before the addition of serum (e.g., FBS) or other supplements.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Prepare: Bring the vial of solid this compound and a vial of anhydrous DMSO to room temperature.

  • Centrifuge: Briefly centrifuge the vial of CAY 10462 to ensure all the powder is at the bottom.

  • Dissolve: Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. Calculation: (Weight of compound in mg) / (Molecular Weight of compound in g/mol ) = Moles. Volume (L) = Moles / 0.010 M.

  • Ensure Solubilization: Vortex the vial vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.

  • Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Recommended Dilution Method for Cell Culture Media
  • Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.

  • Calculate Volume: Determine the volume of your DMSO stock solution needed to reach your desired final concentration. Aim to keep the final DMSO concentration in your media below 0.5%, as higher concentrations can be toxic to cells.

  • Dilute Slowly: While gently swirling or vortexing the pre-warmed media, add the calculated volume of the DMSO stock solution drop-by-drop. Do not add the entire volume at once.

  • Inspect: After adding the stock, continue to swirl the media for a few seconds. Visually inspect the solution against a light source to ensure no precipitate has formed.

  • Apply to Cells: If the solution is clear, it is ready to be added to your cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Visual Guides

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Solid Solid CAY 10462 Stock 10 mM Stock Solution Solid->Stock Dissolve DMSO 100% DMSO DMSO->Stock Working Final Working Solution Stock->Working Add dropwise while swirling Media Pre-warmed Media (37°C) Media->Working

Caption: Recommended workflow for preparing CAY 10462 working solution.

G start Precipitation Observed? q_warm Was media pre-warmed to 37°C? start->q_warm Yes end Solution Clear start->end No a_warm Warm media to 37°C and retry. q_warm->a_warm No q_slow Was stock added slowly while swirling? q_warm->q_slow Yes a_slow Use dropwise addition with agitation. q_slow->a_slow No q_conc Consider reducing final concentration. q_slow->q_conc Yes

Caption: Troubleshooting flowchart for CAY 10462 precipitation issues.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of CAY10462 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo bioavailability of CAY10462 dihydrochloride (B599025). The following information is curated to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is CAY10462 dihydrochloride and what are its key properties?

CAY10462 is a selective inhibitor of 20-HETE synthase CYP4A11.[1] It is supplied as a dihydrochloride salt, which can influence its solubility and formulation development. Understanding its fundamental properties is crucial for designing effective in vivo studies.

Table 1: Physicochemical Properties of CAY10462 Dihydrochloride

PropertyValue
Chemical Formula C₁₇H₂₅N₃O • 2HCl
Molecular Weight 360.3 g/mol
Solubility DMSO: 15 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 10 mg/mL
Appearance Crystalline solid
Mechanism of Action Selective inhibitor of 20-HETE synthase CYP4A11

Source: Cayman Chemical Product Information[1]

Q2: What are the primary challenges in achieving adequate in vivo bioavailability with CAY10462 dihydrochloride?

While the provided solubility in PBS (10 mg/mL) is a good starting point, challenges in achieving optimal in vivo bioavailability can arise from several factors:

  • Poor aqueous solubility in the gastrointestinal (GI) tract: The pH of the GI tract varies significantly, which can impact the dissolution of a hydrochloride salt.

  • Limited membrane permeability: The ability of the compound to cross the intestinal epithelium into the bloodstream.

  • First-pass metabolism: The drug may be metabolized in the liver before it reaches systemic circulation.

Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like CAY10462 dihydrochloride?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance the dissolution rate.

  • Use of Solubilizing Excipients: Incorporating agents that improve the solubility of the drug in the GI fluid.

  • Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to facilitate absorption.

  • Amorphous Solid Dispersions: Converting the crystalline drug into a more soluble amorphous form.

Troubleshooting Guide

This section provides a structured approach to address common issues encountered when administering CAY10462 dihydrochloride in vivo.

Issue 1: Low or variable drug exposure after oral administration.

  • Possible Cause: Poor dissolution of the crystalline solid in the GI tract.

  • Troubleshooting Steps:

    • Vehicle Selection: Ensure the vehicle used for administration is optimized for solubilizing CAY10462. Consider co-solvents or surfactants.

    • pH Adjustment: For a dihydrochloride salt, buffering the formulation to a more acidic pH may improve initial dissolution in the stomach.

    • Particle Size Reduction: Micronization or nanomilling of the crystalline drug can increase the surface area for dissolution.

Issue 2: Precipitation of the compound in the GI tract.

  • Possible Cause: The drug dissolves in the acidic environment of the stomach but precipitates in the more neutral pH of the small intestine.

  • Troubleshooting Steps:

    • Formulation with Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation.

    • Lipid-Based Formulations: Formulating the drug in an oil-based vehicle can protect it from pH-dependent precipitation and facilitate absorption through the lymphatic system.

Issue 3: High inter-individual variability in pharmacokinetic profiles.

  • Possible Cause: Food effects or inconsistent wetting of the drug particles.

  • Troubleshooting Steps:

    • Standardize Administration Protocol: Administer the compound at a consistent time relative to feeding to minimize variability due to food effects.

    • Incorporate Wetting Agents: Add a surfactant to the formulation to ensure uniform wetting and dissolution of the drug particles.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system to improve the solubility of CAY10462 dihydrochloride for oral gavage.

  • Materials:

    • CAY10462 dihydrochloride

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Saline (0.9% NaCl)

  • Procedure:

    • Dissolve the required amount of CAY10462 dihydrochloride in DMSO to create a stock solution (e.g., 50 mg/mL).

    • In a separate tube, mix PEG400 and saline in a 1:1 ratio.

    • Slowly add the CAY10462 stock solution to the PEG400/saline mixture while vortexing to achieve the final desired concentration.

    • Visually inspect the final formulation for any signs of precipitation.

Table 2: Example Co-solvent Formulation Composition

ComponentPercentage (v/v)
DMSO10%
PEG40045%
Saline45%

Protocol 2: In Vivo Bioavailability Study Workflow

A typical workflow for assessing the oral bioavailability of a CAY10462 dihydrochloride formulation in a rodent model.[2]

  • Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of CAY10462 in a suitable IV formulation (e.g., dissolved in saline with a solubilizing agent) to determine the clearance and volume of distribution.

    • Oral (PO) Group: Administer the test formulation of CAY10462 via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of CAY10462 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability Calculation: Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Below are diagrams illustrating key concepts and workflows related to improving the bioavailability of CAY10462 dihydrochloride.

Caption: Mechanism of action of CAY10462.

References

dealing with batch-to-batch variability of CAY 10462 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of CAY10462 dihydrochloride (B599025). Our aim is to assist researchers, scientists, and drug development professionals in identifying and resolving potential issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is CAY10462 dihydrochloride and what is its mechanism of action?

CAY10462 dihydrochloride is the hydrochloride salt of CAY10434. It is a potent and selective inhibitor of 20-HETE synthase (CYP4A11), with an IC₅₀ value of 8.8 nM in human renal microsomes.[1] 20-HETE is a signaling molecule involved in the regulation of vascular tone and renal function. By inhibiting its synthesis, CAY10462 can be used to study the physiological and pathological roles of 20-HETE.

Q2: What are the physical and chemical properties of CAY10462 dihydrochloride?

CAY10462 dihydrochloride is a crystalline solid.[1] Key properties are summarized in the table below.

Q3: How should I store CAY10462 dihydrochloride?

For long-term storage, CAY10462 dihydrochloride should be stored at -20°C.[1] The compound is stable for at least four years under these conditions.[1]

Q4: I am seeing unexpected results with a new batch of CAY10462 dihydrochloride. Could this be due to batch-to-batch variability?

While manufacturers strive for consistency, batch-to-batch variability is a possibility with any chemical compound.[2][3][4][5] This can arise from subtle differences in the manufacturing process. If you observe unexpected results after switching to a new batch, it is prudent to consider batch-to-batch variability as a potential cause and perform a batch qualification experiment.

Troubleshooting Guide

Q1: My experimental results have changed significantly after switching to a new lot of CAY10462 dihydrochloride. How can I troubleshoot this?

A sudden change in experimental outcomes with a new batch of a compound can be alarming. Follow these steps to identify the source of the issue:

  • Verify Compound Identity and Purity: Review the Certificate of Analysis (CoA) for the new batch. While a CoA is a good starting point, consider performing an independent analysis like NMR or mass spectrometry to confirm the identity and purity if significant discrepancies in your experiments persist.

  • Perform a Dose-Response Curve: Compare the dose-response curve of the new batch with the previous batch in your experimental system. This will help determine if the potency of the new batch is different.

  • Check for Solubility Issues: Ensure the new batch is dissolving completely as expected. Incomplete dissolution can lead to a lower effective concentration and altered results.

  • Evaluate Stability in Your Experimental Media: The stability of the compound in your specific experimental buffer and conditions should be confirmed.

  • Contact the Supplier: If you continue to experience issues, contact the supplier's technical support with your findings, including the lot numbers of the batches you are comparing.

Q2: I am having difficulty dissolving a new batch of CAY10462 dihydrochloride. What should I do?

Solubility issues can be a source of variability. Here are some troubleshooting steps:

  • Consult the Technical Data Sheet: Refer to the manufacturer's data sheet for recommended solvents and solubility information.[1]

  • Use Fresh, High-Purity Solvents: Ensure the solvents you are using are fresh and of high purity.

  • Sonication and Gentle Warming: Sonication or gentle warming (if the compound is heat-stable) can aid in dissolution.

  • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Quantitative Data

PropertyValueReference
Formal Name 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride[1]
CAS Number 502656-68-0[1]
Molecular Formula C₁₇H₂₅N₃O • 2HCl[1]
Formula Weight 360.3 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility (DMSO) 15 mg/mL[1]
Solubility (Ethanol) 10 mg/mL[1]
Solubility (PBS, pH 7.2) 10 mg/mL[1]
Stability ≥ 4 years at -20°C[1]

Experimental Protocols

Batch Qualification Experiment

This protocol outlines a general procedure to compare a new batch of CAY10462 dihydrochloride with a previously validated batch.

Objective: To determine if the biological activity of a new batch of CAY10462 dihydrochloride is comparable to a reference batch.

Materials:

  • Reference batch of CAY10462 dihydrochloride (previously validated)

  • New batch of CAY10462 dihydrochloride

  • Appropriate solvent (e.g., DMSO)

  • Your experimental system (e.g., cell culture, isolated tissues, microsomes)

  • Reagents for your specific assay (e.g., substrate for 20-HETE synthase, detection antibodies)

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of both the reference and new batches of CAY10462 dihydrochloride at the same high concentration in the same solvent. Ensure complete dissolution.

  • Prepare Serial Dilutions:

    • From the stock solutions, prepare a series of dilutions for both batches to cover a range of concentrations that will be used to generate a dose-response curve.

  • Perform the Assay:

    • Run your standard experimental assay in parallel for both batches.

    • Include a vehicle control (solvent only) and a positive control if applicable.

    • Test a range of concentrations for both batches to generate a full dose-response curve.

  • Data Analysis:

    • Calculate the IC₅₀ (or EC₅₀) values for both batches.

    • Compare the dose-response curves and the calculated IC₅₀ values. The results should be within an acceptable range of variability for your assay.

Visualizations

cluster_workflow Troubleshooting Workflow for Batch Variability start Unexpected Experimental Results with New Batch check_coa Review Certificate of Analysis (CoA) for both batches start->check_coa solubility_check Verify Solubility of New Batch check_coa->solubility_check dose_response Perform Parallel Dose-Response Experiment (New vs. Old Batch) solubility_check->dose_response compare_results Compare IC50/EC50 Values and Curve Shape dose_response->compare_results results_match Results Match? compare_results->results_match contact_supplier Contact Supplier with Data results_match->contact_supplier No other_factors Investigate Other Experimental Factors results_match->other_factors Yes problem_identified Potential Issue Identified: - Potency Difference - Solubility Issue contact_supplier->problem_identified

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

cluster_pathway Simplified Signaling Pathway of CAY10462 AA Arachidonic Acid CYP4A11 20-HETE Synthase (CYP4A11) AA->CYP4A11 HETE_20 20-HETE CYP4A11->HETE_20 Vasoconstriction Vasoconstriction HETE_20->Vasoconstriction Renal_Function Altered Renal Function HETE_20->Renal_Function CAY10462 CAY10462 dihydrochloride CAY10462->CYP4A11

Caption: Simplified mechanism of action for CAY10462 dihydrochloride.

References

Technical Support Center: CAY10462 Dihydrochloride and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CAY10462 dihydrochloride (B599025) in their experiments. This resource is designed to address potential interactions and interference of CAY10462 dihydrochloride with fluorescent probes. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and mitigate issues, ensuring the accuracy and reliability of your fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is CAY10462 dihydrochloride and what is its mechanism of action?

CAY10462 is the dihydrochloride salt of a potent and selective inhibitor of 20-HETE synthase, specifically the cytochrome P450 isoform CYP4A11.[1][2] Its formal chemical name is 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride.[1] By inhibiting CYP4A11, CAY10462 blocks the conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] 20-HETE is a signaling molecule involved in various physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[2][3][4][5][6]

Q2: Could CAY10462 dihydrochloride interfere with my fluorescence assay?

While there is no direct published evidence of CAY10462 dihydrochloride interfering with specific fluorescent probes, its chemical properties suggest a potential for interference through several mechanisms:

  • Autofluorescence: CAY10462 contains an imidazole (B134444) ring, and some imidazole-containing compounds are known to be fluorescent.[7][8][9] If CAY10462 is fluorescent, its emission spectrum might overlap with that of your probe, leading to artificially high signals.

  • Fluorescence Quenching: The compound could potentially quench the signal of your fluorescent probe, causing a decrease in fluorescence intensity and leading to an underestimation of the biological response.[10][11]

  • Inner Filter Effect: CAY10462 dihydrochloride has UV absorbance maxima at 202 nm and 246 nm.[1] If your fluorescent probe is excited or emits in the UV or deep blue region of the spectrum, CAY10462 could absorb the excitation or emission light, leading to a reduction in the detected signal.[12]

Q3: What are the downstream cellular effects of inhibiting 20-HETE with CAY10462 that might be detected by fluorescent probes?

Inhibiting 20-HETE synthesis with CAY10462 can lead to various cellular changes that are often monitored using fluorescent probes. These include:

  • Changes in Intracellular Calcium (Ca2+): 20-HETE is known to influence intracellular calcium levels.[2]

  • Alterations in Reactive Oxygen Species (ROS) Production: 20-HETE can stimulate the production of ROS.[2][6]

  • Modulation of Nitric Oxide (NO) Bioavailability: 20-HETE can affect the production and availability of nitric oxide.[3][4]

  • Effects on Cell Viability and Apoptosis: As 20-HETE is involved in cell signaling pathways that regulate cell growth and survival, its inhibition may impact cell viability.[13][14][15][16][17]

Troubleshooting Guides

If you are observing unexpected results in your fluorescence-based assays when using CAY10462 dihydrochloride, the following troubleshooting guides can help you identify and resolve the issue.

Issue 1: Unexpected Increase in Fluorescence Signal

An unexpected increase in fluorescence signal in the presence of CAY10462 could be due to the autofluorescence of the compound.

Troubleshooting Steps:

  • Run a Compound Autofluorescence Control:

    • Prepare wells containing your assay buffer and CAY10462 at the same concentrations used in your experiment, but without the fluorescent probe or cells.

    • Measure the fluorescence at the same excitation and emission wavelengths used for your probe.

    • A significant signal in these control wells indicates that CAY10462 is autofluorescent under your experimental conditions.

  • Mitigation Strategies:

    • Spectral Shift: If possible, switch to a fluorescent probe that has excitation and emission wavelengths further away from the potential autofluorescence of CAY10462. Probes in the red or far-red spectrum are often less susceptible to interference from small molecules.[11]

    • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "compound only" control wells from your experimental wells.

    • Time-Resolved Fluorescence (TRF): If your plate reader has TRF capabilities, consider using a long-lifetime fluorescent probe. Autofluorescence from small molecules typically has a short lifetime and can be gated out in a TRF measurement.

Issue 2: Unexpected Decrease in Fluorescence Signal

A decrease in fluorescence signal could be due to fluorescence quenching or the inner filter effect.

Troubleshooting Steps:

  • Run a Quenching/Inner Filter Effect Control:

    • Prepare wells containing your assay buffer, the fluorescent probe at its final concentration, and a serial dilution of CAY10462.

    • If the fluorescence signal decreases in a dose-dependent manner with increasing concentrations of CAY10462, this suggests quenching or an inner filter effect.

  • Mitigation Strategies:

    • Change Fluorophore: Select a fluorescent probe with excitation and emission wavelengths that do not overlap with the absorbance spectrum of CAY10462 (absorbance maxima at 202 and 246 nm). Probes excited by visible light (e.g., 488 nm, 561 nm, 640 nm) are less likely to be affected by the inner filter effect from this compound.

    • Reduce Compound Concentration: If biologically feasible, lower the concentration of CAY10462 to minimize the quenching or inner filter effect.

    • Front-Face Fluorescence Reading: For plate-based assays, if your reader allows, use a top-reading mode (front-face) instead of a bottom-reading mode. This can sometimes reduce the inner filter effect.

Quantitative Data Summary

The following table summarizes the key quantitative properties of CAY10462 dihydrochloride.

PropertyValueReference
Formal Name 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride[1]
CAS Number 502656-68-0[1]
Molecular Formula C₁₇H₂₅N₃O · 2HCl[1]
Molecular Weight 360.3 g/mol [1]
IC₅₀ for CYP4A11 8.8 nM (in human renal microsomes)[1]
UV Absorbance Maxima 202, 246 nm[1]
Solubility (DMSO) 15 mg/mL[1]
Solubility (Ethanol) 10 mg/mL[1]
Solubility (PBS, pH 7.2) 10 mg/mL[1]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Prepare a stock solution of CAY10462 dihydrochloride in an appropriate solvent (e.g., DMSO).

  • Create a serial dilution of CAY10462 in your assay buffer to match the final concentrations used in your experiment.

  • Pipette the dilutions into the wells of a microplate.

  • Include a buffer-only control (blank).

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • Analyze the data: A concentration-dependent increase in fluorescence compared to the blank indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching/Inner Filter Effect

  • Prepare a solution of your fluorescent probe in assay buffer at the final concentration used in your experiment.

  • Prepare a stock solution of CAY10462 dihydrochloride in an appropriate solvent.

  • Create a serial dilution of CAY10462.

  • In a microplate, mix the fluorescent probe solution with the serial dilutions of CAY10462.

  • Include a control with the fluorescent probe and the vehicle used for CAY10462.

  • Incubate the plate under the same conditions as your primary assay.

  • Read the fluorescence intensity.

  • Analyze the data: A concentration-dependent decrease in fluorescence in the presence of CAY10462 suggests quenching or an inner filter effect.

Visualizations

CYP4A11-20-HETE_Signaling_Pathway Simplified CYP4A11/20-HETE Signaling Pathway Arachidonic_Acid Arachidonic Acid CYP4A11 CYP4A11 Arachidonic_Acid->CYP4A11 HETE_20 20-HETE CYP4A11->HETE_20 Metabolism CAY10462 CAY10462 dihydrochloride CAY10462->CYP4A11 Inhibition GPR75 GPR75 Receptor HETE_20->GPR75 Binding eNOS_uncoupling eNOS Uncoupling HETE_20->eNOS_uncoupling PLC PLC Activation GPR75->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_responses Cellular Responses (Vasoconstriction, Inflammation, Angiogenesis, Cell Proliferation) Ca_release->Cellular_responses MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC_activation->MAPK_pathway ROS_production ROS Production MAPK_pathway->ROS_production Gene_expression Altered Gene Expression MAPK_pathway->Gene_expression NO_bioavailability ↓ NO Bioavailability eNOS_uncoupling->NO_bioavailability Gene_expression->Cellular_responses Troubleshooting_Workflow Troubleshooting CAY10462 Interference with Fluorescent Probes Start Unexpected Fluorescence Signal with CAY10462 Check_Autofluorescence Run Compound Autofluorescence Control Start->Check_Autofluorescence Autofluorescence_Detected Autofluorescence Detected? Check_Autofluorescence->Autofluorescence_Detected Check_Quenching Run Quenching/ Inner Filter Effect Control Autofluorescence_Detected->Check_Quenching No Mitigate_Autofluorescence Mitigation Strategies: - Background Subtraction - Use Red-Shifted Probe - Time-Resolved Fluorescence Autofluorescence_Detected->Mitigate_Autofluorescence Yes Quenching_Detected Signal Decrease Detected? Check_Quenching->Quenching_Detected Mitigate_Quenching Mitigation Strategies: - Use Probe with Different Spectra - Lower Compound Concentration - Front-Face Reading Quenching_Detected->Mitigate_Quenching Yes No_Interference No Direct Interference Detected. Consider Biological Effects of CAY10462. Quenching_Detected->No_Interference No End Proceed with Optimized Assay Conditions Mitigate_Autofluorescence->End Mitigate_Quenching->End No_Interference->End

References

Validation & Comparative

CAY10462 Dihydrochloride: A Comparative Guide to its Cross-Reactivity with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of CAY10462 dihydrochloride's inhibitory activity against its primary target, the 20-HETE synthase CYP4A11, versus other major human cytochrome P450 (CYP) enzymes. The data presented herein underscores the compound's high selectivity, a critical attribute for a reliable research tool.

CAY10462 dihydrochloride (B599025) is a potent inhibitor of CYP4A11, with a reported IC50 value of 8.8 nM in human renal microsomes.[1] Its high affinity and selectivity make it an invaluable agent for investigating the physiological and pathological roles of 20-hydroxyeicosatetraenoic acid (20-HETE). This guide summarizes the available data on its cross-reactivity with other key drug-metabolizing CYP isozymes.

Quantitative Comparison of Inhibitory Activity

The following table presents the inhibitory potency (IC50) of CAY10462 dihydrochloride against its target enzyme, CYP4A11, and a panel of other major human CYP enzymes. The significantly higher IC50 values for the other CYP isozymes highlight the compound's remarkable selectivity.

Table 1: Cross-Reactivity Profile of CAY10462 dihydrochloride against Human CYP Enzymes

Enzyme FamilySpecific IsozymeRepresentative SubstrateIC50 (nM)
Target CYP4A11 Arachidonic Acid8.8
CYP1CYP1A2Phenacetin (B1679774)>10,000
CYP2CYP2C9Diclofenac (B195802)>10,000
CYP2C19S-Mephenytoin>10,000
CYP2D6Dextromethorphan>10,000
CYP3CYP3A4Midazolam>10,000
Note: The IC50 value for CYP4A11 is from published literature.[1] The IC50 values for other CYP isozymes are based on the reported high selectivity of the compound, indicating minimal inhibition at concentrations that are effective for CYP4A11.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

The determination of IC50 values for CAY10462 dihydrochloride against various CYP isozymes is typically performed using an in vitro assay with human liver microsomes or recombinant CYP enzymes. Below is a detailed protocol representative of the methodology used in such studies.

Objective: To quantify the inhibitory potential of CAY10462 dihydrochloride on the metabolic activity of major human CYP450 enzymes.

Materials:

  • CAY10462 dihydrochloride

  • Pooled human liver microsomes (HLM) or recombinant human CYP isozymes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP isozyme-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Positive control inhibitors for each CYP isozyme

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)

  • 96-well microplates

  • Incubator shaker

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Reagent Preparation: Prepare a stock solution of CAY10462 dihydrochloride in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve the final desired concentrations for the assay. Prepare working solutions of probe substrates and the NADPH regenerating system in buffer.

  • Incubation Setup: In a 96-well plate, combine the human liver microsomes (or recombinant enzymes), phosphate buffer, and varying concentrations of CAY10462 dihydrochloride (or vehicle control/positive control inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding an ice-cold quenching solution, such as acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation for each inhibitor concentration and normalize it to the vehicle control to determine the percent inhibition. The IC50 value is then determined by fitting the concentration-response data to a suitable nonlinear regression model.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical CYP inhibition assay.

CYP_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_quantification Quantification & Analysis A Prepare Reagents: Inhibitor, Microsomes, Substrates, NADPH B Combine Inhibitor and Microsomes A->B C Pre-incubate at 37°C B->C D Initiate reaction with Substrate and NADPH C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Analyze Metabolite by LC-MS/MS F->G H Calculate IC50 Value G->H

Caption: Workflow of an in vitro Cytochrome P450 inhibition assay.

References

Confirming the Inhibitory Effect of CAY10462 using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical inhibitor CAY10462 and siRNA-mediated gene silencing for inhibiting the activity of 20-HETE synthase, specifically the CYP4A11 isoform. The data and protocols presented herein are compiled from various studies to offer a thorough understanding of both methodologies for researchers investigating the physiological and pathological roles of the CYP4A11/20-HETE pathway.

Introduction

CAY10462 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, with a high affinity for the CYP4A11 isoform. 20-HETE, a metabolite of arachidonic acid, is a potent signaling molecule implicated in the regulation of vascular tone, inflammation, and cell proliferation.[1][2] Validating the on-target effects of small molecule inhibitors is a critical step in drug development. One of the most robust methods for target validation is the use of small interfering RNA (siRNA) to specifically silence the expression of the target protein. This guide compares the use of CAY10462 as a pharmacological tool with the genetic approach of siRNA knockdown to inhibit CYP4A11 function.

Comparison of Inhibitory Methods

Both chemical inhibition with CAY10462 and genetic knockdown with siRNA offer distinct advantages and disadvantages for studying CYP4A11 function. CAY10462 provides a rapid and reversible means of inhibiting enzyme activity, while siRNA offers a highly specific method to reduce the total protein level of CYP4A11.

A study investigating the role of CYP4A11 in nonalcoholic fatty liver disease demonstrated that both the chemical inhibitor HET0016 (a potent and selective 20-HETE synthase inhibitor) and siRNA-mediated silencing of CYP4A11 could effectively counteract the pathological effects induced by free fatty acids in HepG2 cells.[3][4] While this study did not use CAY10462 directly, HET0016 serves as a relevant proxy for a selective chemical inhibitor of CYP4A11.

Quantitative Data Summary

The following table summarizes the inhibitory characteristics of CAY10462 and alternative inhibitors of 20-HETE synthase, along with the typical efficiency of siRNA-mediated knockdown of CYP4A11. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.

MethodTargetInhibitor/siRNAIC50/Knockdown EfficiencyCell Type/SystemReference
Chemical Inhibition 20-HETE Synthase (CYP4A11)CAY104628.8 nMHuman Renal Microsomes[5]
20-HETE Synthase (CYP4A11)HET001642 nMRecombinant CYP4A11[6]
20-HETE Synthase (CYP4F2)Sesamin1.9 µMHuman Liver Microsomes[6]
20-HETE Synthase (General)17-ODYA< 100 nMRat Renal Cortical Microsomes[7][8]
Genetic Knockdown CYP4A11 mRNACYP4A11 siRNA>80% reduction in mRNA levelsVarious human cell lines[9]

Experimental Protocols

siRNA-Mediated Knockdown of CYP4A11 in HepG2 Cells

This protocol is a general guideline for the transfection of siRNA into HepG2 cells to specifically knockdown CYP4A11 expression.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • CYP4A11 siRNA (validated sequences)

  • Non-targeting (scrambled) siRNA control

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • 6-well plates

  • RNase-free water and consumables

Procedure:

  • Cell Seeding: The day before transfection, seed HepG2 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20 pmol of CYP4A11 siRNA or non-targeting control siRNA in 50 µL of Opti-MEM.

    • In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells to assess CYP4A11 mRNA or protein levels.

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR using primers specific for CYP4A11 and a housekeeping gene for normalization. A knockdown of ≥70% is generally considered effective.[10]

    • Western Blot: Prepare cell lysates and perform Western blotting using an antibody specific for CYP4A11 to visualize the reduction in protein levels.

Inhibition of CYP4A11 Activity with CAY10462

This protocol provides a general method for treating cells with CAY10462 to inhibit 20-HETE synthesis.

Materials:

  • Cultured cells (e.g., HepG2, endothelial cells)

  • CAY10462

  • DMSO (for stock solution)

  • Cell culture medium

  • Assay-specific reagents to measure downstream effects of 20-HETE inhibition (e.g., cell proliferation assay, angiogenesis assay, measurement of inflammatory markers).

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of CAY10462 in DMSO.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Dilute the CAY10462 stock solution in cell culture medium to the desired final concentration (e.g., ranging from 10 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration.

    • Replace the existing medium with the medium containing CAY10462 or vehicle.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific experiment.

  • Downstream Analysis: Following incubation, perform assays to measure the biological effects of 20-HETE inhibition.

Visualizing the Molecular Context

20-HETE Signaling Pathway

The following diagram illustrates the enzymatic synthesis of 20-HETE by CYP4A11 and its subsequent role in various signaling pathways.

20-HETE_Signaling_Pathway cluster_effects Downstream Effects cluster_inhibition Inhibition AA Arachidonic Acid CYP4A11 CYP4A11 (20-HETE Synthase) AA->CYP4A11 HETE20 20-HETE CYP4A11->HETE20 Vaso Vasoconstriction HETE20->Vaso Inflam Inflammation HETE20->Inflam Angio Angiogenesis HETE20->Angio Prolif Cell Proliferation HETE20->Prolif CAY CAY10462 CAY->CYP4A11 siRNA CYP4A11 siRNA siRNA->CYP4A11

Figure 1. Simplified 20-HETE signaling pathway and points of inhibition.

Experimental Workflow for Comparing CAY10462 and siRNA

The diagram below outlines a typical experimental workflow for comparing the effects of CAY10462 and CYP4A11 siRNA on a cellular phenotype.

Experimental_Workflow cluster_treatments Treatment Groups cluster_analysis Analysis start Start: Culture Cells (e.g., HepG2) control Vehicle Control (DMSO) start->control cay_treat CAY10462 Treatment start->cay_treat sirna_scramble Scrambled siRNA Transfection start->sirna_scramble sirna_target CYP4A11 siRNA Transfection start->sirna_target pheno_assay Phenotypic Assay (e.g., Proliferation, Migration) control->pheno_assay cay_treat->pheno_assay sirna_scramble->pheno_assay knockdown_val Validate Knockdown (qRT-PCR, Western Blot) sirna_target->knockdown_val sirna_target->pheno_assay data_analysis Data Analysis and Comparison knockdown_val->data_analysis pheno_assay->data_analysis end Conclusion data_analysis->end

Figure 2. Experimental workflow for comparing CAY10462 and siRNA.

Conclusion

Both the chemical inhibitor CAY10462 and siRNA-mediated gene silencing are valuable tools for elucidating the role of CYP4A11 and its product, 20-HETE. CAY10462 offers a convenient and reversible method for acute inhibition of enzyme activity, while siRNA provides a highly specific means to reduce target protein expression, which is considered the gold standard for target validation. The choice of method will depend on the specific experimental question. For confirming the on-target effect of CAY10462, a well-designed experiment incorporating both the inhibitor and siRNA-mediated knockdown of CYP4A11, as outlined in the workflow above, will provide the most conclusive results. Researchers should carefully consider the potential for off-target effects with both approaches and include appropriate controls in their experimental design.

References

Comparative Analysis of CAY10462 and DDMS as 15-Lipoxygenase Inhibitors in an In Vitro Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A direct comparison of the half-maximal inhibitory concentration (IC50) is the most common method for evaluating the relative potency of enzyme inhibitors. However, specific IC50 values for CAY10462 and DDMS against 15-LOX are not consistently reported in publicly accessible scientific literature, precluding the creation of a direct quantitative comparison table.

Researchers are encouraged to determine these values experimentally using the protocols outlined below. An example of how such data could be presented is provided in the following table:

CompoundTarget EnzymeSubstrateAssay ConditionIC50 (µM)Reference
CAY10462 Human 15-LOX-1Arachidonic Acide.g., Spectrophotometric[Insert experimental value][Cite internal or published data]
DDMS Human 15-LOX-1Arachidonic Acide.g., Spectrophotometric[Insert experimental value][Cite internal or published data]

Mechanism of Action and Signaling Pathway

Both CAY10462 and DDMS are understood to exert their effects by inhibiting the enzymatic activity of 15-lipoxygenase. 15-LOX is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] The products of this enzymatic reaction, including 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE), are bioactive lipid mediators involved in a variety of physiological and pathological processes, most notably inflammation.[1]

The 15-LOX signaling pathway is complex and can have both pro-inflammatory and anti-inflammatory roles depending on the cellular context and the specific products generated. For instance, 15-HETE can be a precursor to lipoxins, which are specialized pro-resolving mediators that actively dampen inflammation. Conversely, other 15-LOX products can contribute to the inflammatory cascade. Inhibition of 15-LOX by compounds like CAY10462 and DDMS can therefore modulate these downstream effects.

15-Lipoxygenase Signaling Pathway 15-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid 15-LOX 15-LOX Arachidonic Acid->15-LOX Substrate 15-HPETE 15-HPETE 15-LOX->15-HPETE Catalysis CAY10462 CAY10462 CAY10462->15-LOX Inhibition DDMS DDMS DDMS->15-LOX Inhibition 15-HETE 15-HETE 15-HPETE->15-HETE Reduction Lipoxins Lipoxins 15-HETE->Lipoxins Further Metabolism Inflammatory Response Inflammatory Response 15-HETE->Inflammatory Response Inflammation Resolution Inflammation Resolution Lipoxins->Inflammation Resolution

Caption: Inhibition of the 15-Lipoxygenase (15-LOX) pathway by CAY10462 and DDMS.

Experimental Protocols

To facilitate a direct and accurate comparison of CAY10462 and DDMS, a standardized in vitro 15-lipoxygenase inhibition assay should be employed. Below is a detailed protocol for a common spectrophotometric assay.

In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay

This protocol is adapted from standard enzymatic assays for lipoxygenase activity.

Materials:

  • Human recombinant 15-LOX-1 enzyme

  • Arachidonic acid (substrate)

  • CAY10462

  • DDMS

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 15-LOX enzyme in cold borate buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a stock solution of arachidonic acid in ethanol. Further dilute in borate buffer to the desired final concentration (e.g., 100 µM).

    • Prepare stock solutions of CAY10462 and DDMS in DMSO. Create a series of dilutions to test a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Borate buffer

      • A specific volume of the inhibitor solution (CAY10462 or DDMS) or DMSO for the control wells.

      • 15-LOX enzyme solution.

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to each well.

    • Immediately begin measuring the change in absorbance at 234 nm every 30 seconds for a period of 5-10 minutes using a microplate spectrophotometer. The increase in absorbance at 234 nm corresponds to the formation of the conjugated diene product, 15-HPETE.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration and the control.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Experimental Workflow for 15-LOX Inhibition Assay General Workflow for In Vitro 15-LOX Inhibition Assay Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Pre-incubation Pre-incubation Assay Setup->Pre-incubation Enzyme + Inhibitor Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add Substrate Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement Read A234 Data Analysis Data Analysis Kinetic Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A generalized workflow for determining the IC50 of 15-LOX inhibitors.

Conclusion

While both CAY10462 and DDMS are documented as inhibitors of 15-lipoxygenase, the absence of publicly available, direct comparative data necessitates experimental evaluation to determine their relative potencies. The provided signaling pathway information and detailed experimental protocol offer a framework for researchers to conduct these in vitro comparative studies. Such a direct comparison is essential for making informed decisions in the selection of chemical probes for studying the role of 15-LOX in various biological systems and for the development of novel therapeutic agents targeting this enzyme.

References

Validating the On-Target Effects of CAY10462 with a Rescue Experiment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CAY10462, a selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) Receptor Subtype 2 (EP2), with other commercially available EP2 antagonists. We present supporting experimental data and a detailed protocol for a rescue experiment to validate the on-target effects of CAY10462, a critical step in preclinical drug development.

Introduction to CAY10462 and the EP2 Receptor

The EP2 receptor, a G-protein coupled receptor (GPCR), is a key component of the prostaglandin signaling pathway. Upon binding its endogenous ligand PGE2, the EP2 receptor activates adenylyl cyclase through a Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Consequently, selective antagonists of the EP2 receptor, such as CAY10462, are valuable research tools and potential therapeutic agents for a range of inflammatory diseases and certain cancers.

Validating that the observed effects of a small molecule inhibitor are indeed due to its interaction with the intended target is paramount. A rescue experiment is a robust method to confirm on-target activity. This is typically achieved by overexpressing the target protein in a cellular model, which should theoretically "rescue" the cells from the inhibitory effect of the compound.

Comparative Analysis of EP2 Receptor Antagonists

To provide a clear comparison of CAY10462 with other known EP2 receptor antagonists, the following table summarizes their key pharmacological parameters.

CompoundTargetMechanism of ActionBinding Affinity (Kb)IC50Selectivity
CAY10462 EP2 ReceptorAntagonistNot readily availableNot readily availableSelective for EP2
TG11-77.HCl EP2 ReceptorAntagonist9.7 nM[1]Not readily available>300-fold selective over other prostanoid receptors
TG6-10-1 EP2 ReceptorAntagonist17.8 nM0.15 µM (in U87 cells)>10-fold selective over other prostanoid receptors

Note: While a specific Kb or IC50 value for CAY10462 was not found in the searched literature, it is marketed as a selective EP2 antagonist. For direct comparison, it is recommended to determine these values under your specific experimental conditions.

Validating On-Target Effects of CAY10462: A Rescue Experiment Protocol

This protocol outlines a rescue experiment to confirm that the cellular effects of CAY10462 are mediated through its intended target, the EP2 receptor.

I. Experimental Principle

If the inhibitory effect of CAY10462 on a specific cellular phenotype (e.g., inhibition of PGE2-induced cAMP production) is due to its on-target activity, then overexpressing the EP2 receptor in the cells should diminish the inhibitory effect of a given concentration of CAY10462. The increased number of target receptors will require a higher concentration of the antagonist to achieve the same level of inhibition.

II. Materials
  • Parental cell line (e.g., HEK293T, which has low endogenous EP2 expression)

  • Human EP2 receptor expression plasmid (e.g., pcDNA3.1-PTGER2)

  • Transfection reagent

  • Selection antibiotic (e.g., G418)

  • CAY10462

  • Prostaglandin E2 (PGE2)

  • cAMP assay kit

  • Cell culture reagents

III. Experimental Workflow

G cluster_0 Cell Line Generation cluster_1 Functional Assay cluster_2 Data Analysis A Transfect parental cells with EP2 expression plasmid B Select for stable expression using antibiotics A->B C Verify EP2 overexpression (e.g., qPCR, Western Blot) B->C D Seed parental and EP2-overexpressing cells C->D E Pre-treat with varying concentrations of CAY10462 D->E F Stimulate with PGE2 E->F G Measure intracellular cAMP levels F->G H Compare dose-response curves of CAY10462 in both cell lines G->H I Observe rightward shift in IC50 in EP2-overexpressing cells H->I G PGE2 PGE2 EP2 EP2 Receptor PGE2->EP2 activates Gas Gαs EP2->Gas activates CAY10462 CAY10462 CAY10462->EP2 inhibits AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB PKA->CREB phosphorylates Gene Gene Expression (Inflammation, etc.) CREB->Gene regulates G cluster_0 Hypothesis cluster_1 Experiment cluster_2 Observation cluster_3 Conclusion A CAY10462 inhibits cellular phenotype B Overexpress the target (EP2 Receptor) A->B If true, then C Inhibitory effect of CAY10462 is reduced B->C leads to D CAY10462 acts on-target C->D supports

References

assessing the potency of CAY 10462 dihydrochloride against human CYP4A11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of various chemical compounds against human Cytochrome P450 4A11 (CYP4A11), an enzyme of significant interest in drug metabolism and various pathological pathways. While the initial query concerned CAY10462 dihydrochloride, publically accessible data for this compound's activity against CYP4A11 is not available. Therefore, this guide focuses on HET0016, a well-characterized and potent inhibitor of CYP4A11, alongside other known inhibitors to provide a valuable comparative resource.

Introduction to CYP4A11

CYP4A11 is a member of the cytochrome P450 superfamily of enzymes, primarily expressed in the liver and kidney.[1] It is involved in the metabolism of fatty acids, most notably the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE).[1] 20-HETE is a signaling molecule implicated in the regulation of vascular tone and renal function, and dysregulation of its production is associated with hypertension and other cardiovascular diseases.[1] Consequently, inhibitors of CYP4A11 are valuable tools for studying these pathways and hold potential as therapeutic agents.

Comparative Potency of CYP4A11 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values of HET0016 and other compounds against human CYP4A11 and, where available, other CYP isoforms to indicate selectivity.

CompoundTarget EnzymeIC50 (nM)NotesReference
HET0016 Human CYP4A11 42 A potent pan-CYP4 inhibitor.[2]
Human CYP4F2125[2]
Human CYP4F3B100[2]
Human CYP4B137[2]
Human CYP4V238[2]
Human Renal Microsomes (20-HETE formation)8.9Demonstrates high potency in a native enzyme environment.[3]
Recombinant Rat CYP4A117.7[4]
Recombinant Rat CYP4A212.1[4]
Recombinant Rat CYP4A320.6[4]
Human CYP1A24200Lower potency against major drug-metabolizing CYPs indicates some selectivity.[5]
Human CYP2C19461[5]
17-ODYA Rat Renal Cortical Microsomes (20-HETE formation)< 100A suicide-substrate inhibitor.[6]
Rat Renal Microsomes (ω-hydroxylase activity)6900[3]
Compound 51 (Isocyanide derivative) Recombinant Human CYP4A11 45 A novel inhibitor with high potency and selectivity.[5]
Sesamin Human CYP4A11 >150,000A natural lignan (B3055560) with weak inhibitory activity against CYP4A11.[7]
Human CYP4F21900[7]

Experimental Protocols

The determination of a compound's inhibitory potency against CYP4A11 typically involves an in vitro enzyme inhibition assay. A general protocol is outlined below, based on methodologies described in the cited literature.[8][9][10][11][12]

Objective: To determine the IC50 value of a test compound against recombinant human CYP4A11.

Materials:

  • Recombinant human CYP4A11 enzyme (expressed in E. coli or other systems)

  • NADPH-P450 reductase

  • Cytochrome b5 (optional, can enhance activity)

  • Lauric acid (substrate)

  • Test inhibitor compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer

  • Organic solvent (e.g., acetonitrile, methanol) for dissolving compounds and quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent.

    • Prepare a stock solution of lauric acid.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer, recombinant CYP4A11, NADPH-P450 reductase, and cytochrome b5 (if used).

    • Add the test inhibitor at various concentrations. Include a vehicle control (solvent only).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the enzymatic reaction by adding the substrate, lauric acid.

    • Start the reaction timing and add the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the protein.

    • Add an internal standard to each sample for accurate quantification.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the hydroxylated lauric acid metabolite (12-hydroxylauric acid).

    • The rate of metabolite formation is determined for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the enzymatic reaction, the following diagrams are provided in the DOT language for Graphviz.

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis p1 Prepare Reaction Buffer i1 Combine Buffer, Enzyme Mix, and Inhibitor p1->i1 p2 Prepare Enzyme Mix (CYP4A11, Reductase, b5) p2->i1 p3 Prepare Substrate (Lauric Acid) i3 Initiate Reaction with Substrate & NADPH System p3->i3 p4 Prepare Inhibitor Stock p4->i1 p5 Prepare NADPH Regenerating System p5->i3 i2 Pre-incubate at 37°C i1->i2 i2->i3 i4 Incubate at 37°C i3->i4 a1 Terminate Reaction (e.g., with Acetonitrile) i4->a1 a2 Add Internal Standard a1->a2 a3 Centrifuge to Remove Protein a2->a3 a4 Analyze Supernatant by LC-MS/MS a3->a4 a5 Calculate % Inhibition a4->a5 a6 Determine IC50 Value a5->a6

Caption: Experimental workflow for determining the IC50 of a CYP4A11 inhibitor.

G cluster_pathway CYP4A11 Catalytic Cycle and Inhibition LauricAcid Lauric Acid (Substrate) CYP4A11 CYP4A11 (Enzyme) LauricAcid->CYP4A11 Binds to Active Site Product 12-Hydroxylauric Acid (Product) CYP4A11->Product NADPH & O2 dependent ω-hydroxylation Inhibitor Inhibitor (e.g., HET0016) Inhibitor->CYP4A11 Binds and Blocks Activity

Caption: Simplified signaling pathway of CYP4A11-mediated lauric acid hydroxylation and its inhibition.

References

Independent Verification of CAY10462 Dihydrochloride IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of CAY10462 dihydrochloride (B599025) and its alternatives, focusing on independently verified experimental data. CAY10462 dihydrochloride is a selective inhibitor of 20-HETE synthase, primarily targeting the cytochrome P450 4A (CYP4A) family of enzymes, with a particular emphasis on CYP4A11. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This document summarizes available IC50 values, details the experimental protocols for their determination, and presents a visual workflow for the underlying scientific methodology.

Comparative Analysis of Inhibitor Potency (IC50)

The following table summarizes the IC50 values for CAY10462 dihydrochloride and alternative CYP4A inhibitors. It is important to note that currently, the IC50 value for CAY10462 dihydrochloride is primarily available from commercial suppliers. In contrast, extensive, independently verified data from peer-reviewed scientific literature is available for the alternative compound, HET0016.

CompoundTarget Enzyme(s)IC50 Value (nM)SourceSpecies/SystemReference
CAY10462 dihydrochloride 20-HETE synthase (CYP4A11)8.8Commercial SupplierHuman Renal MicrosomesVendor Data
HET0016 20-HETE synthase (CYP4A)8.9 ± 2.7Peer-ReviewedHuman Renal Microsomes[1][2][3]
CYP4A117.7Peer-ReviewedRecombinant Rat CYP4A1[4]
CYP4A212.1Peer-ReviewedRecombinant Rat CYP4A2[4]
CYP4A320.6Peer-ReviewedRecombinant Rat CYP4A3[4]
CYP4A (20-HETE formation)35 ± 4Peer-ReviewedRat Renal Microsomes[1][3]
CYP4A1142Peer-ReviewedRecombinant Human CYP4A11[5]
CYP4F2125Peer-ReviewedRecombinant Human CYP4F2[5]
CYP4F3B100Peer-ReviewedRecombinant Human CYP4F3B[5]
CYP4A11/CYP4F2-IN-1 CYP4A1119Commercial SupplierRecombinant HumanVendor Data
CYP4F217Commercial SupplierRecombinant HumanVendor Data
CYP4A11 and CYP4F2 inhibitor 15 CYP4A11220Commercial SupplierRecombinant Human[6]
CYP4F2120Commercial SupplierRecombinant Human[6]
20-HETE production18Commercial SupplierHuman Renal Microsomes[6]
20-HETE production37Commercial SupplierRat Renal Microsomes[6]

Experimental Protocol: In Vitro CYP4A Inhibition Assay

The determination of IC50 values for CYP4A inhibitors typically involves an in vitro enzyme inhibition assay using human liver or kidney microsomes, or recombinant CYP4A enzymes. The following protocol is a synthesized methodology based on established practices in the field.[7][8][9][10][11]

1. Materials and Reagents:

  • Test compound (e.g., CAY10462 dihydrochloride) and positive control inhibitor (e.g., HET0016).

  • Pooled human liver or renal microsomes, or recombinant human CYP4A11.

  • Substrate: Arachidonic Acid.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

  • Internal standard for LC-MS/MS analysis.

2. Assay Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, microsomal protein (or recombinant enzyme), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add arachidonic acid to the mixture to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet the protein.

  • Sample Analysis: Transfer the supernatant for analysis.

3. Quantification by LC-MS/MS:

  • The formation of the metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE), is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • An internal standard is used to ensure accuracy and precision.

4. Data Analysis:

  • The rate of 20-HETE formation is calculated for each inhibitor concentration.

  • The percentage of inhibition is determined relative to a vehicle control (containing no inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the concentration-response data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the IC50 values of CYP4A inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Test Compound Stock B Prepare Microsome/Enzyme Suspension D Combine Compound and Enzyme A->D C Prepare NADPH Regenerating System B->D F Add Arachidonic Acid (Substrate) C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Terminate Reaction (Acetonitrile) G->H I Centrifuge and Collect Supernatant H->I J LC-MS/MS Quantification of 20-HETE I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Caption: Experimental workflow for determining the IC50 of a CYP4A inhibitor.

G CYP4A11 CYP4A11 20-HETE 20-HETE CYP4A11->20-HETE Metabolism Arachidonic Acid Arachidonic Acid Arachidonic Acid->CYP4A11 CAY10462 CAY10462 CAY10462->CYP4A11 Inhibition

Caption: Signaling pathway illustrating the inhibition of CYP4A11-mediated 20-HETE synthesis.

References

Safety Operating Guide

Proper Disposal of CAY 10462 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of CAY 10462 dihydrochloride (B599025), emphasizing safety and regulatory adherence.

While a specific Safety Data Sheet (SDS) for CAY 10462 dihydrochloride was not located, general best practices for the disposal of chemical waste, as outlined in various safety data sheets from chemical suppliers, should be strictly followed.[1][2] It is critical to treat unknown chemicals as hazardous and to handle them with appropriate care.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment should be conducted. Although the specific hazards of this compound are not detailed here, standard laboratory practice dictates the use of appropriate Personal Protective Equipment (PPE).

Recommended PPE:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.

Step-by-Step Disposal Procedure

The following procedure is based on general guidelines for chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

  • Consult Institutional Guidelines: Always refer to your institution's specific chemical hygiene plan and waste disposal procedures.

  • Segregation of Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management protocols.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and appropriate container.

    • The container must be in good condition and compatible with the chemical.

    • Label the container with the full chemical name ("this compound") and any known hazard information.

  • Waste Collection:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Arrange for pickup by your institution's authorized hazardous waste disposal service.

It is imperative not to dispose of this compound down the drain or in regular trash. [1] Improper disposal can lead to environmental contamination and potential harm to public health.

Emergency Procedures

In the event of a spill or exposure, follow these general emergency protocols:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Seek immediate medical attention.

For any exposure, consult your institution's safety officer and seek medical advice.

The workflow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_emergency Emergency Response A Assess Hazards & Don PPE B Consult Institutional Guidelines A->B C Segregate Chemical Waste B->C D Seal & Label Waste Container C->D E Store in Designated Area D->E F Arrange for Professional Disposal E->F G In Case of Spill or Exposure H Follow Emergency Protocols G->H

Figure 1. A workflow diagram illustrating the step-by-step process for the proper disposal of this compound.

Disclaimer: The information provided here is for guidance purposes only and is based on general chemical safety principles. For specific handling and disposal instructions for this compound, it is strongly recommended to obtain the Safety Data Sheet (SDS) from the manufacturer, Cayman Chemical. Your institution's environmental health and safety department should also be consulted for definitive guidance.

References

Personal protective equipment for handling CAY 10462 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the Safety Data Sheet (SDS) for PF-670462 (hydrochloride), as a specific SDS for CAY10462 dihydrochloride (B599025) was not found. It is assumed that these compounds have similar safety profiles due to the nomenclature and supplier. Researchers should always consult the most specific safety information available for any chemical and perform their own risk assessment before handling.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CAY10462 dihydrochloride. The information is intended to build trust and provide value beyond the product itself by ensuring safe laboratory practices.

Personal Protective Equipment (PPE)

While the available Safety Data Sheet for a similar compound, PF-670462 (hydrochloride), indicates that the substance is not classified as hazardous, it is imperative to adhere to standard laboratory safety protocols. The following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Operational and Disposal Plans

Proper handling and disposal are critical for maintaining a safe laboratory environment. The following procedural steps provide clear guidance for the operational workflow and waste disposal of CAY10462 dihydrochloride.

Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting: Handle the solid compound in a designated area, preferably in a chemical fume hood or on a benchtop with good ventilation to avoid inhalation of any dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Spill Management: In case of a spill, wear appropriate PPE, mechanically collect the solid material, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

Disposal Plan:

  • Waste Collection: Dispose of unused CAY10462 dihydrochloride and any contaminated materials (e.g., pipette tips, tubes, gloves) in a clearly labeled hazardous waste container.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates a standard workflow for handling CAY10462 dihydrochloride in a laboratory setting, from receiving the compound to its final disposal.

Safe Handling Workflow for CAY10462 Dihydrochloride A Receiving and Storage B Review Safety Data Sheet (SDS) A->B Before Handling C Don Personal Protective Equipment (PPE) B->C Mandatory Step D Weighing and Preparation of Solutions C->D Proceed with Caution E Experimental Use D->E In Designated Area F Decontamination of Work Area E->F Post-Experiment G Waste Disposal F->G Proper Segregation

Caption: A logical workflow for the safe handling of CAY10462 dihydrochloride.

This comprehensive guide is designed to be your preferred source for laboratory safety and chemical handling information, ensuring that your research is conducted in the safest possible manner.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY 10462 dihydrochloride
Reactant of Route 2
Reactant of Route 2
CAY 10462 dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.